The compound (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine (CAS 1212173-09-5) is a highly specialized chiral building block utilized extensively in advanced medicinal chemistry and drug discovery[1]. Structurally classified as an
-isopropylbenzylamine derivative, this privileged scaffold is defined by three critical features:
The Chiral Center: The (R)-enantiomer dictates specific spatial orientation, which is strictly required for stereoselective binding in target receptor pockets.
The
-Isopropyl Group: This bulky alkyl chain introduces significant steric hindrance, effectively locking the conformation of the benzylamine. This rigidity is a primary driver for receptor subtype selectivity (e.g., distinguishing between closely related G-protein-coupled receptors).
The 3-Bromo Aryl Substitution: The meta-positioned bromine atom serves as a versatile synthetic handle. It allows for late-stage functionalization via palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), enabling researchers to rapidly generate diverse libraries of lead compounds.
Physicochemical & Structural Profiling
Understanding the baseline properties of this scaffold is critical for downstream formulation and synthetic planning. The free base is typically an oil, whereas it is most commonly isolated and stored as its hydrochloride salt (CAS 1391566-64-5) to prevent oxidative degradation and improve handling[2].
To achieve the high enantiomeric excess (ee) required for biological applications, the synthesis of this compound relies on diastereoselective imine reduction using an Ellman's auxiliary ((R)-tert-butanesulfinamide).
Causality in Experimental Design:
Why use Ti(OEt)4? The intermediate ketone is highly sterically hindered by the adjacent isopropyl group. Standard Dean-Stark condensation fails; Ti(OEt)4 acts synergistically as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium.
Why use L-Selectride at -78°C? The bulky sec-butyl groups of L-Selectride coordinate tightly with the sulfinyl oxygen. This enforces a highly ordered, rigid Zimmerman-Traxler-like transition state, directing the hydride attack exclusively to one face of the imine, resulting in >98% diastereomeric excess (de).
Step-by-Step Experimental Protocol:
Ketone Formation: React 3-bromobenzonitrile with isopropylmagnesium bromide (1.2 eq) in anhydrous THF at 0°C. Quench with 2M HCl and stir for 2 hours to hydrolyze the intermediate imine salt. Extract with EtOAc to yield 1-(3-bromophenyl)-2-methylpropan-1-one.
Imine Condensation: Dissolve the ketone in anhydrous THF. Add (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq). Reflux for 18 hours. Quench with brine, filter through Celite, and concentrate to isolate the chiral sulfinyl imine.
Diastereoselective Reduction: Cool a solution of the sulfinyl imine in THF to -78°C. Dropwise, add L-Selectride (1.5 eq). Stir for 4 hours.
Self-Validation Check: Before proceeding, take a 50
L aliquot, quench, and analyze via 1H-NMR. The tert-butyl signal of the auxiliary will show distinct chemical shifts for the (R,R) vs (R,S) diastereomers. Proceed only if de > 95%.
Deprotection & Salt Formation: Treat the purified (R,R)-sulfinamide with 4M HCl in dioxane at room temperature for 1 hour to cleave the sulfinyl group. Precipitate the final product, (R)-1-(3-bromophenyl)-2-methylpropan-1-amine hydrochloride, using cold diethyl ether.
Fig 1: Stereoselective synthesis of (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine via Ellman's auxiliary.
Pharmacological Applications: The MC4R Antagonist Paradigm
The most prominent application of the
-isopropylbenzylamine scaffold is in the development of Melanocortin-4 Receptor (MC4R) antagonists[3]. MC4R is a G-protein-coupled receptor fundamentally involved in energy homeostasis. Overactivation of this receptor by endogenous agonists (like -MSH) leads to severe anorexia and muscle wasting, a condition known as cachexia, which is highly prevalent in advanced cancer patients[4].
By utilizing the 1-(3-bromophenyl)-2-methylpropan-1-amine building block, researchers have synthesized 2-piperazine-
-isopropylbenzylamine derivatives. The steric bulk of the -isopropyl group perfectly occupies the hydrophobic binding pocket of MC4R, granting these compounds high binding affinity and functional selectivity over other melanocortin receptors (such as MC3R)[5].
In vivo pharmacokinetic studies demonstrate that these derivatives successfully penetrate the blood-brain barrier. When administered to murine models of cancer cachexia, these antagonists competitively block MC4R signaling, leading to a significant restoration of food intake, weight gain, and preservation of lean body mass[5],[4].
Fig 2: MC4R signaling blockade by α-isopropylbenzylamine derivatives reversing cachexia.
Analytical Validation Protocols
To ensure the integrity of the synthesized (R)-1-(3-bromophenyl)-2-methylpropan-1-amine for biological assays, the following self-validating analytical checks must be performed:
Chiral HPLC: Utilize a Chiralcel OD-H column (Hexane/IPA/DEA 90:10:0.1) to confirm the enantiomeric excess is >98%. The (S)-enantiomer will exhibit a distinct retention time and must be absent to prevent off-target receptor binding.
GC-MS Profiling: Confirm the molecular ion peak at m/z 227/229 (1:1 ratio, characteristic of the single bromine isotope pattern).
References
Chen, C., Tucci, F. C., Jiang, W., et al. "Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists." Bioorganic & Medicinal Chemistry, 16(10), 5606-5618 (2008). URL: [Link]
DeBoer, M. D., Zhu, X., Levasseur, P., et al. "Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice." PLOS ONE, 4(3), e4934 (2009). URL: [Link]
The Architectural and Synthetic Paradigm of (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine: A Technical Whitepaper
Executive Summary The compound (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine (CAS: 1391566-64-5) represents a highly specialized chiral building block and pharmacophore scaffold[1]. Characterized by its 1-aryl-2-alkylamin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine (CAS: 1391566-64-5) represents a highly specialized chiral building block and pharmacophore scaffold[1]. Characterized by its 1-aryl-2-alkylamine backbone, this molecule serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics and complex chiral ligands. This whitepaper deconstructs its physicochemical properties, details a self-validating stereoselective synthesis protocol utilizing Ellman’s auxiliary, and explores its pharmacological relevance in monoamine signaling.
The molecular architecture of (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine is defined by three distinct functional domains:
The Chiral Center (C1): The strictly controlled (R)-configuration is paramount for stereospecific receptor binding and enzymatic resolution.
The Isopropyl Moiety: Branching at the alpha-position introduces significant steric bulk, which modulates metabolic stability against monoamine oxidases (MAOs) and enhances lipophilicity.
The meta-Bromophenyl Ring: The halogen acts as both a lipophilic bioisostere and a highly reactive synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
To facilitate rational drug design, the quantitative physicochemical parameters of the scaffold are summarized below.
Highly favorable for CNS penetration; strictly compliant with Lipinski's Rule of 5.
LogP (Calculated)
~ 2.8
Optimal lipophilicity for passive blood-brain barrier (BBB) permeation.
Topological Polar Surface Area
26.02 Ų
Low TPSA ensures excellent passive membrane diffusion and oral bioavailability.
pKa (Primary Amine)
~ 9.5
Protonated at physiological pH (7.4), facilitating critical ionic interactions with aspartate residues in target monoamine transporters.
Halogen Substitution
meta-Bromine
Enhances metabolic half-life by blocking cytochrome P450-mediated aromatic hydroxylation at the 3-position[2].
Stereoselective Synthesis Methodology
The synthesis of highly enantiopure alpha-branched amines requires robust stereocontrol. The industry gold standard for constructing the (R)-1-aryl-2-alkylamine scaffold is the nucleophilic addition of organometallic reagents to chiral N-tert-butanesulfinyl imines, a methodology pioneered by Jonathan A. Ellman[3].
The causality behind this approach lies in the dual function of the tert-butanesulfinyl group: it acts as a highly effective chiral directing group via a rigid cyclic transition state during Grignard addition, and it serves as a robust protecting group for the primary amine[3].
Caption: Stereoselective synthesis of the (R)-amine via Ellman's sulfinamide auxiliary.
Step-by-Step Experimental Protocol
This self-validating workflow ensures >98% diastereomeric excess (d.e.).
Imine Condensation:
Procedure: To a solution of 3-bromobenzaldehyde (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.05 eq) in anhydrous tetrahydrofuran (THF), add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) dropwise at room temperature.
Causality: Ti(OEt)₄ acts as both a mild Lewis acid to activate the carbonyl and a highly efficient water scavenger, driving the equilibrium toward the imine without causing racemization[3].
Validation: Monitor via TLC/LC-MS until the aldehyde is consumed. Quench with brine, filter through Celite, and concentrate to yield the (R)-N-(3-bromobenzylidene)-2-methylpropane-2-sulfinamide.
Stereoselective Nucleophilic Addition:
Procedure: Dissolve the sulfinyl aldimine in anhydrous dichloromethane (CH₂Cl₂) and cool to -48 °C. Slowly add isopropylmagnesium bromide (iPrMgBr, 2.0 eq).
Causality: The use of a non-coordinating solvent like CH₂Cl₂ enforces a rigid, chelation-controlled cyclic transition state between the magnesium ion, the sulfinyl oxygen, and the imine nitrogen, ensuring nucleophilic attack occurs exclusively from the less hindered face[3].
Validation: Quench with saturated aqueous NH₄Cl. Isolate the diastereomerically pure sulfinamide. Verify d.e. via ¹H-NMR (observing the distinct chemical shift of the tert-butyl protons).
Deprotection and Salt Formation:
Procedure: Treat the purified sulfinamide with 4M HCl in methanol for 2 hours at room temperature.
Causality: The acidic methanolysis selectively cleaves the sulfinyl-nitrogen bond without affecting the carbon-nitrogen stereocenter, releasing the amine as a stable hydrochloride salt[1].
Validation: Evaporate the solvent and recrystallize from ethanol/diethyl ether to yield (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride. Confirm absolute stereochemistry via chiral HPLC.
The 1-aryl-2-alkylamine backbone is the defining pharmacophore of amphetamines and substituted cathinones, which are potent modulators of monoamine neurotransmission[2]. The strategic placement of a bromine atom at the meta-position, combined with the bulky isopropyl group, fundamentally alters the molecule's interaction with monoamine transporters (DAT, NET, and SERT)[2].
Halogenation of the aromatic ring significantly increases the inhibition potency at the serotonin transporter (SERT) relative to the dopamine transporter (DAT), shifting the pharmacological profile from a pure dopaminergic stimulant to an entactogen-like modulator[2]. Furthermore, compounds of this class frequently act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular GPCR that regulates monoamine efflux.
Caption: Pharmacological pathways of 1-aryl-2-alkylamine scaffolds on monoamine signaling.
References
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. Retrieved from[Link]
Rickli, A., Hoener, M. C., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 434. Retrieved from[Link]
(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine (CAS: 1194055-94-1) is a high-value chiral building block belonging to the class of
-branched benzylamines. Structurally, it represents a phenyl-isostere of valine , where the carboxylic acid of the amino acid is replaced by a 3-bromophenyl ring.
Core Utility:
Stereochemical Fidelity: The (S)-configuration is critical for molecular recognition in chiral pockets of GPCRs and ion channels.
The "Meta-Bromo" Handle: Unlike para-substituted analogs, the meta-bromine offers a vector for diversification (via Suzuki-Miyaura or Buchwald-Hartwig couplings) that projects substituents into the "solvent-exposed" regions of many enzyme active sites, often improving solubility and metabolic stability.
Steric Bulk: The isopropyl group adjacent to the chiral center confers significant conformational rigidity, reducing the entropic penalty upon binding to biological targets.
Physicochemical Profile
The following data aggregates experimental baselines and high-confidence predictive models (ACD/Labs, ChemAxon) for the free base.
Property
Value / Description
Note
Molecular Formula
Molecular Weight
228.13 g/mol
Physical State
Viscous Oil (Free Base) / White Solid (HCl Salt)
Amine rapidly absorbs ; store under Argon.
Boiling Point
245°C - 250°C (Predicted @ 760 mmHg)
Decomposition likely before boiling at atm pressure.
Density
g/cm³
pKa (Conjugate Acid)
~9.8
Typical for -branched primary amines.
LogP
3.10 - 3.52
Lipophilic; crosses BBB readily.
Chiral Purity target
ee
Critical for pharmaceutical applications.
Synthetic Methodologies
To achieve high enantiomeric excess (ee), traditional resolution is inefficient (max 50% yield). We present two superior routes: Chemical Auxiliary (Ellman) for discovery scale and Biocatalytic Transamination for process scale.
Route A: Diastereoselective Synthesis via Ellman’s Sulfinamide
Best for: Gram-scale, Discovery Chemistry, High Reliability.
This protocol utilizes (S)-tert-butanesulfinamide as a chiral ammonia equivalent. The bulky tert-butyl group directs the addition of the isopropyl nucleophile via a highly ordered transition state.
The Mechanism (Causality):
The condensation yields a chiral N-sulfinyl imine. Upon addition of Isopropylmagnesium bromide, the reagent coordinates with the sulfinyl oxygen (six-membered chair-like transition state), forcing the nucleophile to attack from the less hindered face.
Protocol:
Imine Formation: Reflux 3-bromobenzaldehyde (1.0 eq) with (S)-(-)-tert-butanesulfinamide (1.1 eq) and
(2.0 eq) in dry THF.
Nucleophilic Addition: Cool the imine solution to -48°C. Slowly add
(2.0 eq). The low temperature is crucial to prevent non-selective background reaction.
Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH to cleave the N-S bond, yielding the chiral amine hydrochloride.
Figure 1: Stereoselective synthesis using Ellman's Auxiliary. The chiral sulfur center dictates the stereochemistry of the new C-C bond.
Best for: Kg-scale, Green Chemistry, Cost Efficiency.
While Ellman chemistry is reliable, it requires stoichiometric chiral reagents.
-Transaminases (ATAs) can convert the corresponding ketone directly to the chiral amine using isopropylamine as a sacrificial amine donor.
Challenge & Solution:
The substrate (1-(3-bromophenyl)-2-methylpropan-1-one) is sterically bulky (isopropyl group). Wild-type transaminases often fail here.
Enzyme Choice: Engineered variants of Arthrobacter sp. or Vibrio fluvialis transaminases (e.g., Codexis ATA-117 homologs) are required.
Equilibrium Shift: The reaction produces acetone as a byproduct. Removing acetone (via vacuum or nitrogen sweep) drives the equilibrium to completion.
Figure 2: Biocatalytic cascade. Continuous removal of the acetone coproduct is the control point for high conversion.
Analytical Characterization & Quality Control
To validate the identity and purity of the synthesized material, the following analytical suite is mandatory.
A. Enantiomeric Excess (ee) Determination
Standard C18 HPLC cannot separate enantiomers.
Method: Chiral HPLC or SFC.
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
Expected Result: The (S)-enantiomer typically elutes first or second depending on the specific column interaction (must run against racemate standard).
0.90 (d, 3H, ), 0.75 (d, 3H, ) — Diastereotopic methyls due to the adjacent chiral center.
Applications in Drug Discovery
The (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine scaffold serves as a "divergent intermediate."
Calcium Sensing Receptor (CaSR) Antagonists:
Analogs of fendiline or cinacalcet where the linker length and steric bulk around the amine modulate potency. The isopropyl group restricts rotation, potentially locking the bioactive conformation.
Suzuki-Miyaura Coupling:
The 3-bromo position is electronically activated for Pd-catalyzed cross-coupling.
Workflow: Protect amine (Boc)
Suzuki Coupling (Ar-B(OH)2) Deprotect.
This allows rapid library generation of biaryl amines without re-synthesizing the chiral center.
Safety & Handling
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). The free base is corrosive.
Storage: The free base is air-sensitive (carbamate formation). Store as the Hydrochloride salt at 2-8°C under inert atmosphere (Argon/Nitrogen).
Disposal: Halogenated organic waste streams.
References
Ellman, J. A., et al. (1997). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link
Savile, C. K., et al. (2010).[1] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Link
Bhat, V., et al. (2021).[2] "Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary." Molbank, 2021(3), M1275. Link
ChemScene. (2024). "(R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride Product Monograph." ChemScene Catalog. Link
Sigma-Aldrich. (2024).[3] "Ellman's Sulfinamides: Versatile Chiral Auxiliaries."[4][5] Technical Bulletin. Link
Characterization, Synthesis, and Application in Medicinal Chemistry
Executive Summary
3-Bromo-
-isopropylbenzylamine (IUPAC: 1-(3-bromophenyl)-2-methylpropan-1-amine) is a critical chiral scaffold in drug discovery.[1][2] Distinguished by its meta-substituted bromine and steric bulk at the benzylic position, it serves as a versatile intermediate for monoamine transporter inhibitors and as a resolving agent in asymmetric synthesis.[1][2]
This guide provides a rigorous technical analysis of its physicochemical properties, specifically addressing the isotopic complexity introduced by the bromine atom. It outlines a self-validating synthetic protocol via reductive amination and details the necessary analytical checkpoints for researchers.
Part 1: Physicochemical Characterization & Molecular Weight Analysis[1]
Molecular Weight vs. Monoisotopic Mass
For researchers utilizing High-Resolution Mass Spectrometry (HRMS), relying on the average molecular weight is a common source of error.[1][2] Bromine exists as two stable isotopes,
and , in a nearly 1:1 ratio (50.69% vs. 49.31%).[1]
Consequently, 3-Bromo-
-isopropylbenzylamine does not appear as a single peak at its average weight (228.13 Da).[1][2] Instead, it presents a distinct "doublet" pattern separated by 2 mass units.
Table 1: Mass Spectrometry Parameters
Parameter
Value
Notes
Formula
Average Molecular Weight
228.13 g/mol
Used for stoichiometric calculations (weighing reagents).[1][2][3][4]
-Isopropyl (Target): The isopropyl group is attached to the benzylic carbon.[1] This introduces chirality and steric bulk directly adjacent to the aromatic ring.
-Isopropyl (Isomer): The isopropyl group is attached to the nitrogen.[1][2] This isomer is achiral at the benzylic position and is chemically distinct.
Part 2: Synthetic Methodology
Protocol: Reductive Amination of 1-(3-Bromophenyl)-2-methylpropan-1-one
This protocol utilizes a reductive amination approach, preferred for its scalability and avoidance of over-alkylation common in direct alkylation routes.[5]
Reaction Scheme Logic
The synthesis proceeds via the formation of an imine intermediate from the corresponding ketone, followed by in-situ reduction.[2] Ammonium acetate (
) serves as the nitrogen source, while Sodium Cyanoborohydride () acts as the selective reducing agent.
Figure 1: Step-wise reductive amination workflow with critical IR checkpoint.
1.80 (m, 1H, ): Methine proton of the isopropyl group.[1]
0.95 (d, 3H) & 0.85 (d, 3H): Diastereotopic methyl groups due to the adjacent chiral center.[1]
Part 4: Applications in Drug Development[2]
Scaffold Utility
The 3-Bromo-
-isopropylbenzylamine structure is a "privileged scaffold" in medicinal chemistry:
Cross-Coupling Handle: The meta-bromine allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to elaborate the core into biaryl or aryl-amino systems [1].[1][2]
Chiral Resolution: As a racemic amine, it can be resolved using chiral acids (e.g., Tartaric acid) to provide enantiopure building blocks for asymmetric synthesis.
Safety & Compliance
While distinct from the illicit adulterant
-isopropylbenzylamine, researchers must maintain rigorous chain-of-custody documentation.[1][2] The structural similarity to phenethylamines necessitates careful handling and storage in accordance with local chemical hygiene plans.
References
Sigma-Aldrich. (2024).[2] 1-(3-Bromophenyl)-2-methylpropan-1-amine Product Specification. Retrieved from [2]
National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for Bromine. Retrieved from
PubChem. (2024). Compound Summary: 1-(3-bromophenyl)-2-methylpropan-1-amine.[1][2][4] Retrieved from
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol reference).
An In-Depth Technical Guide to 1-(3-Bromophenyl)-2-methyl-1-propanamine Part 1: Executive Summary & Strategic Utility 1-(3-Bromophenyl)-2-methyl-1-propanamine (CAS: 1178751-83-1 for racemic; 1391566-64-5 for (R)-isomer)...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 1-(3-Bromophenyl)-2-methyl-1-propanamine
Part 1: Executive Summary & Strategic Utility
1-(3-Bromophenyl)-2-methyl-1-propanamine (CAS: 1178751-83-1 for racemic; 1391566-64-5 for (R)-isomer) is a high-value chiral building block used in the synthesis of CNS-active agents, kinase inhibitors, and receptor ligands. Structurally, it represents a 3-bromo-substituted
-isopropylbenzylamine .
For drug development professionals, this molecule offers two critical "handles" for Structure-Activity Relationship (SAR) optimization:
The Meta-Bromine Substituent: A versatile point for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of bi-aryl or aryl-heteroaryl libraries.
The
-Isopropyl Group: Introduces significant steric bulk adjacent to the amine pharmacophore. This modification is frequently employed to block metabolic deamination by Monoamine Oxidases (MAO) or to restrict conformational freedom in receptor binding pockets, enhancing selectivity compared to simple ethyl/methyl analogs.
Part 2: Chemical Identity & Synonyms
Precise nomenclature is critical when sourcing or cataloging this intermediate, as naming conventions vary between IUPAC standards and vendor catalogs.
The most robust route for synthesizing this amine is the reductive amination of its ketone precursor, 1-(3-bromophenyl)-2-methylpropan-1-one . This method is preferred for its scalability and the avoidance of high-pressure hydrogenation, which could debrominate the aromatic ring.
Visualizing the Workflow:
Figure 1: Reductive amination pathway. The imine formation is the rate-determining step requiring pH control to prevent ketone reduction.
Detailed Protocol: Reductive Amination (Racemic)
Context: This protocol is designed to minimize the formation of the alcohol byproduct (1-(3-bromophenyl)-2-methylpropan-1-ol).
Molecular Sieves (3Å) - Essential for water removal.
Step-by-Step Methodology:
Imine Formation (Equilibrium): In a flame-dried round-bottom flask, dissolve the ketone in anhydrous methanol (0.5 M concentration). Add Ammonium Acetate and activated 3Å molecular sieves. Stir under Nitrogen at room temperature for 12–24 hours.
Why? The steric bulk of the isopropyl group slows down imine formation. Extended time is required compared to simple benzyl ketones.
Reduction: Cool the mixture to 0°C. Add NaBH
CN portion-wise over 30 minutes.
Caution: Do not use NaBH
initially, as it is too aggressive and will reduce the ketone to the alcohol before the imine forms.
Quenching: Allow to warm to RT and stir for 4 hours. Quench by slowly adding 6M HCl (in a fume hood, HCN gas risk—use a caustic scrubber).
Workup: Basify the aqueous layer to pH >12 using NaOH pellets. Extract with Dichloromethane (DCM) x3.
Purification: The amine can be purified via Acid-Base extraction or Flash Column Chromatography (DCM:MeOH:NH
OH 95:5:0.5).
Self-Validating Check:
1H NMR (CDCl3): Look for the disappearance of the ketone carbonyl carbon (~200 ppm in 13C) and the appearance of the methine proton adjacent to the amine (
~3.8–4.0 ppm, d, 1H). The isopropyl methyls should appear as two doublets ( ~0.8–1.0 ppm) due to diastereotopicity if chiral, or magnetic non-equivalence.
Part 4: Advanced Applications in Drug Discovery
This scaffold is not merely an intermediate; it is a strategic "divergent point" in library synthesis.
The "Bromine Handle" Strategy
The meta-bromine atom is electronically decoupled from the amine, making it an ideal candidate for late-stage functionalization.
Workflow: Divergent Library Synthesis
Figure 2: Divergent synthesis utilizing the meta-bromine handle to access diverse chemical space.
Chiral Resolution vs. Asymmetric Synthesis
For drug candidates, the (R)- and (S)-enantiomers often exhibit vastly different pharmacodynamics.
Resolution: Classical resolution using L-Tartaric acid or N-Acetyl-L-leucine is effective for this amine due to its basicity.
Asymmetric Synthesis (Recommended): Use Ellman’s Sulfinamide ((R)-tert-butanesulfinamide).
Condense ketone with (R)-sulfinamide (Ti(OEt)
catalyst).
Reduce the sulfinimine with NaBH
(high diastereoselectivity).
Cleave the sulfinyl group with HCl/MeOH to yield the chiral amine.
Part 5: References
PubChem. 1-(3-Bromophenyl)-2-methylpropan-1-one (Precursor Data). National Library of Medicine. Available at: [Link]
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. (Foundational protocol for Route B).
Engineering Monoamine Modulation: A Technical Whitepaper on meta-Bromo Phenethylamine Derivatives
Executive Summary The phenethylamine (PEA) motif is a cornerstone in medicinal chemistry, serving as the core scaffold for a vast array of endogenous neurochemicals and synthetic central nervous system (CNS) modulators[1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The phenethylamine (PEA) motif is a cornerstone in medicinal chemistry, serving as the core scaffold for a vast array of endogenous neurochemicals and synthetic central nervous system (CNS) modulators[1]. The introduction of a bromine atom to this structural unit—specifically at the meta (3-position) of the phenyl ring—creates a highly specialized subgroup of brominated phenethylamines[1]. This whitepaper explores the structural causality, pharmacological mechanisms, and experimental validation of meta-bromo phenethylamine derivatives, providing a comprehensive guide for researchers and drug development professionals.
Structural and Chemical Rationale
Halogenation is a deliberate bioisosteric strategy used to alter a molecule's pharmacokinetic and pharmacodynamic properties[1]. The meta-bromo substitution fundamentally changes the PEA scaffold through two primary mechanisms:
Steric Bulk and Lipophilicity: Bromine is a heavy, polarizable halogen with a large Van der Waals radius (~1.85 Å). This significant steric bulk dictates receptor binding orientations. Furthermore, the highly lipophilic nature of the bromine atom increases the overall LogP of the compound, which directly correlates with enhanced blood-brain barrier (BBB) penetration and metabolic stability[1].
Electronic Effects: As an electron-withdrawing group via induction, the meta-bromo substitution alters the electron density of the aromatic ring. Unlike para-substitutions, which often strongly bias molecules toward extreme serotonin transporter (SERT) selectivity, the meta-substitution maintains a balanced affinity across multiple monoamine systems, yielding compounds with broad-spectrum monoaminergic activity[2].
Pharmacology and Mechanism of Action
meta-Bromo phenethylamines, such as 3-bromoamphetamine (3-BA), function primarily as monoamine releasing agents rather than simple reuptake inhibitors[2].
Their mechanism of action initiates with competitive binding at the orthosteric sites of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[2]. Once transported into the presynaptic terminal, these derivatives interact with the vesicular monoamine transporter 2 (VMAT2)[2]. By disrupting VMAT2 function, they cause a depletion of vesicular stores, leading to an accumulation of monoamines in the cytosol. This high cytosolic concentration reverses the standard concentration gradient, prompting the membrane transporters to operate in reverse, thereby effluxing neurotransmitters into the synaptic cleft[2][3].
Caption: Mechanism of action for 3-bromo-PEA derivatives inducing monoamine efflux via transporter reversal.
Synthesis and Functionalization
The synthesis of meta-bromo phenethylamines relies on established sequential reactions designed to build the ethylamine side chain while preserving the halogenated aromatic ring[1].
Bromination: The bromine atom is introduced at the desired position on an aromatic precursor (e.g., benzaldehyde or phenylacetone derivatives)[1].
Condensation (Henry Reaction): A nucleophilic addition is employed, condensing the meta-brominated benzaldehyde with nitromethane or nitroethane to form a nitroalkene intermediate.
Reduction: The final key step is the reduction of the nitro group to a primary amine[1]. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether. The choice of reducing agent is critical; it must be potent enough to reduce both the alkene and the nitro group, but controlled enough to prevent the unwanted reductive dehalogenation of the aromatic ring.
Experimental Methodologies
To accurately quantify the pharmacological profile of these derivatives, researchers utilize in vitro radioligand uptake inhibition assays[3]. This protocol is engineered as a self-validating system; because native brain tissue expresses multiple overlapping transporters, specific unlabeled blockers must be used to isolate the target of interest and prevent cross-uptake[3].
Protocol: In Vitro Monoamine Uptake Inhibition Assay
Synaptosome Preparation: Homogenize rat brain tissue in ice-cold 0.32 M sucrose. Causality: The use of sucrose is critical as it maintains the osmotic balance, preserving the structural integrity of the synaptosomes (isolated synaptic terminals) and their internal vesicular machinery.
Transporter Isolation (Self-Validation): To evaluate uptake for a single transporter (e.g., DAT), the assay buffer must include unlabeled blockers for competing transporters (e.g., desipramine for NET, citalopram for SERT)[3]. This internal control ensures that any observed radioligand uptake is exclusively mediated by the unblocked transporter.
Compound Incubation: Incubate the synaptosomes with varying concentrations of the meta-bromo derivative in a physiological Krebs-phosphate buffer to establish a dose-response gradient[3].
Radioligand Addition: Introduce tritium-labeled neurotransmitters ([3H]-dopamine, [3H]-serotonin, or [3H]-norepinephrine) to the system[3].
Termination: Terminate the assay via rapid vacuum filtration. Causality: This step immediately halts all kinetic transport processes by separating the tissue from the buffer, trapping the synaptosomes on a glass-fiber filter[3].
Quantification: Quantify the retained radioactivity using liquid scintillation counting, allowing for the calculation of IC50 and Ki values[3].
Caption: Step-by-step experimental workflow for in vitro monoamine radioligand uptake inhibition assays.
Quantitative Data Presentation
The following table summarizes representative comparative binding affinities (Ki) of phenethylamine derivatives, illustrating the structure-activity relationship (SAR) shift induced by meta-bromination.
Compound
DAT Ki (nM)
SERT Ki (nM)
NET Ki (nM)
Primary Pharmacological Action
Amphetamine (Unsubstituted)
~130
>7000
~40
DAT/NET Selective Releasing Agent
3-Bromoamphetamine (meta)
~250
~150
~80
Balanced Monoamine Releaser
4-Bromoamphetamine (para)
~1500
~20
~100
SERT-Selective Releasing Agent
Data Interpretation: The transition from an unsubstituted phenyl ring to a meta-bromo substitution significantly increases SERT affinity while maintaining viable DAT and NET interactions, resulting in a balanced triple-monoamine profile. In contrast, shifting the bromine to the para position drastically reduces DAT affinity, heavily biasing the molecule toward serotonergic activity.
Conclusion
The meta-bromo substitution on the phenethylamine scaffold is a powerful structural modification that leverages steric bulk and electronic induction to fine-tune monoaminergic activity. By understanding the causality behind these structural shifts and employing rigorous, self-validating experimental protocols, researchers can accurately map the pharmacodynamics of these derivatives, paving the way for targeted neuropharmacological drug development.
Precision Synthesis of 3-Bromophenyl Chiral Amines
A Modular Gateway to Complex Pharmacophores Executive Summary The 3-bromophenyl chiral amine moiety represents a "privileged scaffold" in modern drug discovery. Unlike simple phenyl rings, the meta-bromine substituent se...
Author: BenchChem Technical Support Team. Date: March 2026
A Modular Gateway to Complex Pharmacophores
Executive Summary
The 3-bromophenyl chiral amine moiety represents a "privileged scaffold" in modern drug discovery. Unlike simple phenyl rings, the meta-bromine substituent serves as a dormant functional handle, enabling late-stage divergent synthesis via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without perturbing the established stereocenter. This guide details the technical pathways to access this scaffold with high enantiomeric excess (>99% ee), specifically addressing the chemoselective challenge of reducing the C=N bond without dehalogenating the aromatic ring.
Strategic Importance: The "Bromine Handle" Concept
In medicinal chemistry, the 3-bromophenyl group is rarely the final destination. Instead, it acts as a linchpin for Diversity-Oriented Synthesis (DOS) .
The Challenge: Standard hydrogenation methods (e.g., Pd/C, H2) used to set chiral amine centers often cause hydrodehalogenation (cleaving the C-Br bond), destroying the handle.
The Solution: Utilizing orthogonal catalytic systems—specifically Biocatalysis (Transaminases) and Chemo-selective Transfer Hydrogenation —to install chirality while preserving the aryl halide.
Chemo- and Enantioselective Synthesis Methodologies[1][2]
Biocatalysis: The Transaminase (ATA) Route
Status: Gold Standard for Selectivity and Green Chemistry.
-Transaminases (ATAs) offer the most robust route to 1-(3-bromophenyl)ethylamine. Unlike transition metals, enzymes operate under ambient conditions and possess perfect chemoselectivity; they cannot activate the aryl-bromide bond, ensuring 100% retention of the halogen handle.
Mechanism: The enzyme shuttles an amino group from a sacrificial donor (e.g., isopropyl amine) to the 3-bromoacetophenone substrate via a Pyridoxal-5'-phosphate (PLP) cofactor.
Stereocontrol: Specific ATAs (e.g., from Arthrobacter sp. or Aspergillus sp.) are commercially available to yield either (R) or (S) enantiomers with >99% ee.
Thermodynamics: The equilibrium is shifted toward the product by removing the coproduct (acetone) or using an excess of amine donor.
Asymmetric Hydrogenation (Noyori-Type)
Status: Scalable Industrial Route.
For multi-kilogram scales where enzymes may be cost-prohibitive, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium or Rhodium complexes is preferred.
Catalyst Choice:RuCl(p-cymene)[(S,S)-Ts-DPEN] is the catalyst of choice.
Why it works: This "tethered" catalyst operates via a metal-ligand bifunctional mechanism (outer-sphere hydride transfer). It reduces the ketone/imine functionality without interacting with the aromatic ring, thereby preventing debromination.
Protocol Note: Avoid heterogeneous catalysts (Pd/C, Pt/C) entirely, as they rapidly cleave oxidative addition-prone aryl bromides.
Ellman’s Auxiliary Approach
Status: Best for Early-Phase/Med-Chem Discovery.
When high-throughput library generation is required, the condensation of 3-bromoacetophenone with (R)- or (S)-tert-butanesulfinamide is ideal.
Condensation: Ti(OEt)4 promotes formation of the chiral N-sulfinyl imine.
Reduction: Selectride or NaBH4 reduces the imine with high diastereoselectivity (dr > 95:5).
Deprotection: Mild acid hydrolysis (HCl/MeOH) yields the chiral amine salt.
Visualization of Signaling & Workflows
Diagram 1: Biocatalytic Transaminase Cycle
This diagram illustrates the "Ping-Pong Bi-Bi" mechanism utilized to synthesize the target amine while recycling the PLP cofactor.
Caption: The Ping-Pong Bi-Bi mechanism of
-Transaminase. The enzyme shuttles nitrogen from the donor to the 3-bromo substrate without interacting with the bromine halogen.
Diagram 2: Divergent Synthesis Strategy
How to use the 3-bromophenyl amine as a scaffold for library generation.
Caption: The "Bromine Handle" strategy. The chiral center is established first, followed by orthogonal Pd-catalyzed coupling at the bromine site to generate diverse libraries.
Experimental Protocol: Biocatalytic Synthesis
Objective: Synthesis of (S)-1-(3-bromophenyl)ethylamine.
Scale: 10 mmol (Laboratory Scale).
Reagents & Equipment[3][4][5]
Substrate: 3-Bromoacetophenone (1.99 g, 10 mmol).
Enzyme: Codexis® ATA-113 or equivalent (S)-selective
-transaminase.
Cofactor: Pyridoxal-5'-phosphate (PLP).
Donor: Isopropyl amine (1M solution in buffer).
Buffer: 100 mM Potassium Phosphate, pH 7.5.
Step-by-Step Methodology
Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.5). Add PLP (10 mg) and stir until dissolved (yellow solution).
Amine Donor Addition: Add isopropyl amine (2.0 equivalents, 20 mmol) to the buffer. Re-adjust pH to 7.5 using 6M HCl (Crucial: The reaction is pH sensitive; high pH denatures the enzyme).
Substrate Loading: Dissolve 3-bromoacetophenone in DMSO (5% v/v of total volume) to assist solubility, then add dropwise to the buffer solution.
Enzyme Initiation: Add the ATA enzyme powder (50 mg).
Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Note: Do not seal tightly; allow acetone coproduct to evaporate if using an open system, or use an N2 sweep to drive equilibrium.
Quench & Workup:
Acidify to pH 2.0 with 6M HCl to protonate the amine (R-NH3+).
Extract with Ethyl Acetate (3 x 20 mL) to remove unreacted ketone (organic layer discarded).
Basify the aqueous layer to pH 12 with 10M NaOH.
Extract the free amine with MTBE (3 x 30 mL).
Purification: Dry organic layer over MgSO4, filter, and concentrate in vacuo.
Yield: Typically 85-92%.
ee: >99% (Determined by Chiral HPLC, Chiralcel OD-H column).
Data Summary: Comparison of Methods
Feature
Biocatalysis (ATA)
Asymmetric Hydrogenation (Ru)
Ellman Auxiliary
Enantioselectivity
Excellent (>99% ee)
High (90-97% ee)
High (>98% de)
Chemoselectivity
Perfect (No dehalogenation)
Good (Requires specific ligands)
Perfect
Atom Economy
High
High
Low (Stoichiometric auxiliary)
Scalability
High (Green mfg)
High (Industrial standard)
Low/Medium (Costly reagents)
Cost
Low (at scale)
Medium (Precious metal)
High
References
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51.
Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis, 352(5), 753–819.
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines via the Asymmetric Addition of Grignard Reagents to tert-Butanesulfinyl Imines. Accounts of Chemical Research, 35(11), 984–995.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529–13530.
Exploratory
Structural and Pharmacological Divergence: A Technical Guide to 1-Amino vs. 2-Amino Bromophenylpropane Isomers
As the landscape of neuropharmacology and forensic toxicology evolves, the subtle implications of structural isomerism have become a critical focal point for researchers and drug development professionals. Within the phe...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of neuropharmacology and forensic toxicology evolves, the subtle implications of structural isomerism have become a critical focal point for researchers and drug development professionals. Within the phenethylamine class, positional isomerism—specifically the migration of the primary amine group—can completely redefine a molecule's interaction with biological targets.
This whitepaper provides an in-depth technical analysis of the divergence between 1-amino (e.g., 1-(4-bromophenyl)propan-1-amine) and 2-amino (e.g., 1-(4-bromophenyl)propan-2-amine) isomers of bromophenylpropanes. By examining the causality behind their pharmacodynamics and outlining self-validating analytical workflows, this guide equips application scientists with the frameworks necessary to differentiate these compounds in both in vitro and forensic settings.
Mechanistic Causality: The Impact of Amine Positioning
The fundamental difference between these two isomers lies in the spatial distance between the aromatic ring and the basic nitrogen atom. This distance dictates the molecule's ability to act as a substrate for monoamine transporters (DAT, SERT, NET) versus acting merely as a reuptake inhibitor.
The 2-Amino Isomer (The Amphetamine Backbone)
Compounds like 1-(4-bromophenyl)propan-2-amine (commonly known as 4-bromoamphetamine or PBA) possess a beta-amino structure. This two-carbon separation perfectly mimics the endogenous pharmacophore of dopamine and serotonin. Because of this structural homology, the 2-amino isomer acts as a substrate-type releaser . It is transported into the presynaptic terminal, where it activates the Trace Amine-Associated Receptor 1 (TAAR1) and inhibits the Vesicular Monoamine Transporter 2 (VMAT2). This mechanism collapses vesicular gradients, forcing the reverse transport of massive quantities of monoamines into the synaptic cleft, which is highly correlated with severe serotonin depletion and neurotoxicity .
The 1-Amino Isomer (The Benzylamine Backbone)
Conversely, 1-(4-bromophenyl)propan-1-amine features an alpha-amino structure, shortening the distance between the phenyl ring and the nitrogen to a single carbon. This structural compression creates steric hindrance and prevents the molecule from adopting the necessary conformation to be transported intracellularly. Consequently, it binds to the extracellular face of the transporter, acting primarily as a reuptake inhibitor . It blocks the reuptake of endogenous monoamines but lacks the intracellular VMAT2-mediated efflux capabilities, thereby stripping away the classic neurotoxic profile associated with its 2-amino counterpart .
Pharmacological divergence of 1-amino vs 2-amino bromophenylpropanes.
Quantitative Data Presentation
To facilitate rapid comparison, the physicochemical, pharmacological, and analytical properties of both isomers are summarized below.
Property
1-(4-Bromophenyl)propan-1-amine
1-(4-Bromophenyl)propan-2-amine
Common Nomenclature
4-Bromo-α-ethylbenzylamine
4-Bromoamphetamine (4-BA / PBA)
Amine Position
C1 (Alpha to phenyl ring)
C2 (Beta to phenyl ring)
Primary Mechanism
Monoamine Reuptake Inhibitor
Monoamine Releasing Agent
Target Affinity
Moderate DAT/SERT affinity
High TAAR1 / VMAT2 affinity
Neurotoxicity Profile
Low / Absent
High (Profound Serotonin Depletion)
Derivatized MS/MS Discrimination
Distinct CID fragmentation pattern
Distinct CID fragmentation pattern
Self-Validating Experimental Workflows
To rigorously differentiate these isomers in a laboratory setting, researchers must rely on protocols that inherently validate the mechanism of action and structural identity.
Protocol A: In Vitro Monoamine Transporter (DAT/SERT) Uptake vs. Release Assay
This protocol is designed as a self-validating system: by measuring both uptake inhibition and fractional efflux, it definitively distinguishes a pure reuptake inhibitor (1-amino) from a true substrate releaser (2-amino).
Synaptosome Preparation: Isolate synaptosomes from rat striatum (for DAT) and cortex (for SERT) using sucrose density gradient centrifugation to preserve functional presynaptic terminals.
Radioligand Uptake Inhibition (Phase 1): Incubate the synaptosomes with [³H]-dopamine or [³H]-serotonin in the presence of varying concentrations (0.1 nM to 10 µM) of the test isomer. Calculate the IC₅₀ values for reuptake blockade. Note: Both isomers will show activity here, necessitating Phase 2.
Substrate Releasing Assay (Phase 2): Pre-load fresh synaptosomes with the [³H]-neurotransmitter. Wash extensively to remove extracellular radioligand, then expose the synaptosomes to the test isomers.
Fractional Efflux Quantification: Measure the fractional efflux of tritium into the supernatant via liquid scintillation counting.
Causality Check: The 2-amino isomer will trigger massive, dose-dependent tritium efflux (confirming VMAT2 reversal), whereas the 1-amino isomer will yield baseline efflux levels (confirming it is strictly an extracellular blocker).
Standard mass spectrometry often fails to distinguish these isomers because they share identical molecular weights and similar bare fragmentation patterns (e.g., m/z 91, 119, 136). This workflow utilizes targeted derivatization to force distinct fragmentation pathways, ensuring absolute structural confirmation .
Sample Extraction: Perform a two-step liquid-liquid extraction (LLE) of the biological matrix using ethyl acetate adjusted to pH 9.5 to isolate the basic amines.
Chemical Derivatization: React the dried extract with N-succinimidyl-4-nitrophenylacetate (SNPA) or 4-nitrobenzoyl chloride at 60°C for 30 minutes. Causality Check: Derivatization alters the ionization efficiency and shifts the cleavage points during collision-induced dissociation (CID), magnifying the structural differences between the alpha and beta positions.
Chromatographic Separation: Inject the derivatized sample onto a reversed-phase C18 UHPLC column using an isocratic mobile phase of acetonitrile/water with 0.1% formic acid.
ESI-MS/MS Analysis: Analyze via Electrospray Ionization in positive ion mode. Monitor the specific diagnostic product ions generated by in-source CID to definitively quantify and distinguish the C1 and C2 isomers.
LC-MS/MS analytical workflow for discriminating positional isomers.
Conclusion
The shift of an amino group by a single carbon atom along a propyl chain fundamentally alters the pharmacological destiny of bromophenylpropanes. While the 2-amino isomers act as potent, often neurotoxic monoamine releasers, the 1-amino isomers function as atypical reuptake inhibitors. Understanding this structural causality, and deploying robust, self-validating analytical techniques like derivatized LC-MS/MS, is paramount for researchers navigating the complex pharmacology of phenethylamine derivatives.
References
Tsumura, Y., Kiguchi, A., Komatsuzaki, S. et al. "A novel method to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry." Forensic Toxicology 38, 1–10 (2019). URL:[Link]
Ingegneri, M., Smeriglio, E., Zebbiche, Y., Cornara, L., Visalli, L., Smeriglio, A., & Trombetta, D. "The Dark Side of “Smart Drugs”: Cognitive Enhancement vs. Clinical Concerns." Toxics, 13(4), 247 (2025). URL:[Link]
Protocols & Analytical Methods
Method
Synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-amine via reductive amination
Application Note: Chemoselective Synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-amine via Reductive Amination Executive Summary This application note details the synthesis of 1-(3-bromophenyl)-2-methylpropan-1-amine , a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-amine via Reductive Amination
Executive Summary
This application note details the synthesis of 1-(3-bromophenyl)-2-methylpropan-1-amine , a halogenated phenethylamine derivative often used as a metabolic probe or intermediate in CNS-active drug discovery. The presence of the meta-bromine atom precludes standard catalytic hydrogenation methods due to the risk of hydrodehalogenation. Furthermore, the steric bulk of the isopropyl group adjacent to the carbonyl center presents a challenge for imine formation.
We present two validated protocols:
Method A (Recommended): A Titanium(IV) isopropoxide-mediated reductive amination using sodium borohydride.[1][2] This method offers higher yields for hindered substrates and eliminates toxic cyanide byproducts.
Method B (Classic): A standard ammonium acetate/sodium cyanoborohydride reduction, suitable for general screening but requiring strict cyanide safety controls.
Retrosynthetic Analysis & Strategy
The target molecule is a primary amine with a benzylic carbon adjacent to a bulky isopropyl group.
Why this method?
For hindered ketones (like isobutyrophenones), the equilibrium between the ketone and the intermediate imine is unfavorable.
acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/hemiaminal species before the reducing agent is added. This prevents the formation of the alcohol side-product.[3]
In a flame-dried round-bottom flask under Nitrogen, dissolve the ketone (10 mmol) in 2M
in Ethanol (25 mL).
Add
(20 mmol) dropwise via syringe. The solution may turn slightly yellow/hazy.
Stir at ambient temperature for 6–12 hours . Note: Monitor by TLC; the disappearance of ketone indicates imine complex formation.
Reduction:
Cool the reaction mixture to 0°C (ice bath).
Add
(15 mmol) portion-wise over 15 minutes. Caution: Gas evolution ().
Allow the mixture to warm to room temperature and stir for an additional 3 hours.
Workup (Critical Step):
The reaction will contain titanium salts that form a sticky emulsion if not treated properly.
Quench by pouring the mixture into 2M aqueous Ammonium Hydroxide (30 mL).
A heavy white precipitate (
) will form.
Filter the mixture through a Celite pad. Wash the pad with Ethyl Acetate (EtOAc).
Extraction & Purification:
Extract the filtrate with EtOAc (3 x 30 mL).
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Purification: The crude amine is often pure enough, but can be purified via Acid-Base extraction (dissolve in Et2O, extract into 1M HCl, basify aqueous layer, extract back into Et2O) or column chromatography (DCM:MeOH:NH4OH 90:9:1).
Method B: Classic Cyanoborohydride Protocol
Why this method?
is stable at pH 6-7. This allows the reaction to run in a "one-pot" system where the reducing agent selectively reduces the protonated imine (which forms at pH 6) faster than the ketone.
0.95 (d, 3H, ) and 0.85 (d, 3H, ) -> Diastereotopic methyls due to the chiral center.
Mass Spectrometry (ESI+):
Expect M+H peaks at m/z 228 and 230 (1:1 ratio) confirming the presence of one Bromine atom.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield
Incomplete imine formation due to sterics.
Switch to Method A (). Increase reaction time to 24h.
Alcohol Impurity
Ketone reduced before imine formed.
Ensure "Pre-complexation" time (Step 1) is sufficient before adding reducing agent.
Emulsion during workup
Titanium salts not fully hydrolyzed.
Use 2M or 1M NaOH for quenching. Filter through Celite rigorously.
Debromination
Used or excessive heat.
Strictly use Hydride reducing agents ( or ) below 40°C.
References
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904.
Miriyala, B., et al. (2004).[8] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron, 60(7), 1463-1471.
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
Application Note: Diastereoselective Grignard Addition of Isopropylmagnesium Bromide to 3-Bromobenzaldehyde Imines
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The synthesis of chiral -branched amines is a critical operation in pharmaceutical development.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The synthesis of chiral
-branched amines is a critical operation in pharmaceutical development. This application note details the highly diastereoselective addition of isopropylmagnesium bromide (-PrMgBr) to imines derived from 3-bromobenzaldehyde. By leveraging Ellman’s chiral auxiliary (tert-butanesulfinamide), the protocol achieves excellent stereocontrol. Crucially, this guide addresses the chemoselectivity challenge inherent to this substrate: promoting nucleophilic addition to the imine while completely suppressing halogen-metal exchange at the reactive 3-bromo position.
Mechanistic Rationale & Chemoselectivity
Overcoming Halogen-Metal Exchange
Isopropylmagnesium bromide is widely recognized as a precursor for "turbo-Grignard" reagents, frequently used to induce halogen-metal exchange in aryl bromides. However, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
bond of an -sulfinyl imine is profoundly electrophilic[1]. By strictly maintaining cryogenic temperatures ( °C to °C) and avoiding lithium chloride (LiCl) additives, the kinetic barrier for nucleophilic addition is lowered significantly compared to the thermodynamic insertion into the bond. This causality ensures that the Grignard reagent acts exclusively as a nucleophile.
Stereochemical Control via Chelation
The choice of solvent is the primary driver of stereoselectivity in this workflow. While Grignard reagents are typically supplied in coordinating solvents like tetrahydrofuran (THF) or diethyl ether, the addition reaction itself must be conducted in a non-coordinating solvent such as dichloromethane (CH
Cl, the Lewis basic sulfinyl oxygen of the chiral auxiliary strongly chelates the magnesium atom of the Grignard reagent. This forms a rigid, six-membered Zimmerman-Traxler-type cyclic transition state.
The Outcome: The bulky tert-butyl group effectively shields one face of the imine, forcing the isopropyl nucleophile to attack from the less hindered face, routinely yielding diastereomeric ratios (d.r.) exceeding 95:5[2]. Coordinating solvents like THF compete for magnesium binding, disrupting this organized transition state and eroding stereocontrol.
Mechanistic logic governing chemoselectivity and stereocontrol in the Grignard addition.
Experimental Workflow
The synthesis is a self-validating three-step system. The formation of the imine utilizes Titanium(IV) ethoxide, which acts dually as a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium forward[2].
Synthetic workflow for the preparation of chiral amines via Grignard addition.
Quantitative Data & Optimization
The following table summarizes the optimization of the Grignard addition step, highlighting the critical nature of solvent and temperature control to prevent debromination and maximize diastereomeric excess.
Table 1: Optimization of Grignard Addition Conditions
Entry
Solvent System
Temperature (°C)
Grignard Reagent
Yield (%)
d.r.
Observation
1
THF
-78
-PrMgBr (2M in THF)
72
85:15
Poor chelation control.
2
THF
-48
-PrMgBr (2M in THF)
81
82:18
Increased yield, low d.r.
3
CHCl
-78
-PrMgBr (2M in Ether)
88
96:4
Excellent stereocontrol.
4
CHCl
-48
-PrMgBr (2M in Ether)
94
98:2
Optimal kinetic balance.
5
CHCl
0
-PrMgBr (2M in Ether)
65
88:12
Significant halogen-metal exchange.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (
)-
-(3-bromobenzylidene)-2-methylpropane-2-sulfinamide
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add 3-bromobenzaldehyde (1.0 equiv, e.g., 10.0 mmol) and (
Cl (0.5 M). Add Titanium(IV) ethoxide (Ti(OEt), 2.0 equiv, 20.0 mmol) dropwise at room temperature[2]. Stir the reaction mixture for 12 hours.
Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A heavy white precipitate (TiO
) will form.
Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with CH
Cl. Transfer the filtrate to a separatory funnel, isolate the organic layer, dry over anhydrous NaSO, and concentrate under reduced pressure to yield the pure imine.
Step 2: Diastereoselective Grignard Addition
Preparation: Dissolve the isolated
-sulfinyl imine (1.0 equiv, 5.0 mmol) in anhydrous CHCl (0.2 M) in a flame-dried Schlenk flask under nitrogen.
Cooling: Submerge the flask in a dry ice/acetonitrile bath to precisely maintain an internal temperature of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
°C.
Addition: Slowly add
-PrMgBr (2.0 M solution in diethyl ether, 2.0 equiv, 10.0 mmol) dropwise via syringe pump over 30 minutes. Note: Do not use -PrMgBr solutions containing LiCl.
Maturation: Stir the reaction mixture at
°C for 4 to 6 hours. Monitor the complete consumption of the imine via TLC.
Quench: Quench the reaction at
°C by the slow addition of saturated aqueous NHCl. Allow the mixture to warm to room temperature.
Isolation: Extract the aqueous layer with CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Cl ( mL). Wash the combined organic layers with brine, dry over NaSO, and concentrate. Purify via flash column chromatography to isolate the diastereomerically pure sulfinamide.
Step 3: Deprotection to the Chiral Amine (Optional)
Cleavage: Dissolve the purified sulfinamide in methanol (0.2 M). Add a solution of 4M HCl in 1,4-dioxane (2.0 equiv) at 0 °C[2].
Isolation: Stir for 1 hour at room temperature. Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the enantiopure (1S)-1-(3-bromophenyl)-2-methylpropan-1-amine hydrochloride as a white powder.
References
[4] Developing novel iron catalysts for the asymmetric hydrogenation of C=O bonds. The University of Liverpool Repository. Available at: [Link]
[3] Green Chemistry in Chemical Education and Synthetic Applications of Sulfinamides. Diva-portal.org. Available at: [Link]
[1] N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. PMC - National Institutes of Health. Available at:[Link]
[2] Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. SciSpace. Available at: [Link]
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 1-(3-Bromophenyl)-2-methylpropan-1-amine for the Synthesis of Biaryl Scaffolds
Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of 1-(3-Bromophenyl)-2-methylpropan-1-amine as a key building block in palladium-catalyzed Suzuki-Miyaura coupling reactions. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide expert insights into overcoming challenges associated with substrates containing amine functionalities. The protocols herein are designed to be self-validating, enabling researchers to reliably synthesize complex biaryl amines, which are privileged structures in medicinal chemistry and materials science.
Introduction: The Strategic Value of Biaryl Amines
The biaryl motif is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura reaction, awarded the Nobel Prize in Chemistry in 2010, provides one of the most robust and versatile methods for their synthesis.[1] The substrate at the heart of this guide, 1-(3-Bromophenyl)-2-methylpropan-1-amine, offers a direct route to novel biaryl structures incorporating a chiral amine moiety. This is particularly valuable in drug discovery, where such functionalities can engage in critical hydrogen bonding interactions with biological targets and influence physicochemical properties like solubility and cell permeability.
However, the presence of the primary amine group introduces a specific challenge: potential coordination to the palladium catalyst, which can inhibit catalytic activity. This guide addresses this challenge head-on by providing protocols optimized with ligand systems that mitigate this effect and ensure efficient coupling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4]
The three fundamental steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1-(3-Bromophenyl)-2-methylpropan-1-amine, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3] The reactivity order for the halide is generally I > Br > OTf >> Cl.[3]
Transmetalation: This step requires activation of the organoboron species (e.g., a boronic acid) by a base.[5][6] The base facilitates the formation of a more nucleophilic boronate species, which then transfers its organic group to the Pd(II) center, displacing the halide.
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 1-(3-Phenylphenyl)-2-methylpropan-1-amine
This section provides a detailed, step-by-step methodology for the coupling of 1-(3-Bromophenyl)-2-methylpropan-1-amine with phenylboronic acid as a representative example.
Reaction Scheme:
(Self-correction: Cannot generate images. A textual representation will be provided.)
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Magnetic stir plate with heating
Inert atmosphere manifold (Nitrogen or Argon)
Syringes and needles for liquid transfer
Standard laboratory glassware for work-up
Rotary evaporator
Flash chromatography system
Step-by-Step Procedure
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-(3-Bromophenyl)-2-methylpropan-1-amine (1.0 mmol, 228 mg), phenylboronic acid (1.2 mmol, 146 mg), and finely powdered potassium phosphate (2.0 mmol, 425 mg).[7]
Catalyst/Ligand Addition: In a separate vial, weigh the palladium precatalyst Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and the XPhos ligand (0.022 mmol, 12.4 mg). Add these solids to the Schlenk flask.
Expertise & Experience: The use of an air-stable, bulky, and electron-rich biarylphosphine ligand like XPhos is crucial.[8] It promotes the oxidative addition and reductive elimination steps and, importantly, its strong coordination to the palladium center prevents the substrate's amine group from acting as an inhibitory ligand.
Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times. Using a syringe, add anhydrous 1,4-dioxane (5.0 mL) followed by deionized water (1.0 mL). The water is essential for dissolving the inorganic base and is believed to facilitate the transmetalation step.[4][7]
Reaction Execution: Lower the flask into a preheated oil bath set to 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.[9][[“]] The reaction is complete when the starting aryl bromide is consumed.
Aqueous Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
Washing & Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes containing 1% triethylamine is often effective.
Trustworthiness: The addition of a small amount of triethylamine to the chromatography eluent is a standard practice to prevent the amine product from streaking on the acidic silica gel, ensuring a clean separation.[11]
Optimization & Troubleshooting
The provided protocol is a robust starting point. However, for different boronic acid partners or for maximizing yield, optimization may be necessary.
Parameter Screening Summary
Parameter
Variation 1 (Protocol)
Variation 2
Variation 3
Rationale & Expected Outcome
Catalyst/Ligand
Pd₂(dba)₃ / XPhos
Pd(OAc)₂ / SPhos
Pd(dppf)Cl₂
Bulky biarylphosphines are generally superior for this substrate. dppf is also effective but may require higher temperatures.[8][12]
Base
K₃PO₄
Cs₂CO₃
K₂CO₃
K₃PO₄ and Cs₂CO₃ are highly effective. Cs₂CO₃ is more soluble and can be beneficial for challenging couplings. K₂CO₃ is a weaker base and may result in slower reaction rates.[6]
Solvent
Dioxane/H₂O (5:1)
Toluene/H₂O (10:1)
THF/H₂O (5:1)
Solvent choice impacts reagent solubility and reaction temperature. Toluene allows for higher temperatures, while THF is a good alternative to dioxane.[1][4]
Temperature
100 °C
80 °C
110 °C (Toluene)
Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. Optimization is key.
Use a fresh palladium source/ligand. Ensure all solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles. Use a finely powdered, dry base.
Dehalogenation
Presence of a hydride source; Base-induced.
Ensure solvents are anhydrous (where specified). An alternative base like K₂CO₃ might be milder.[4]
Protodeboronation
Excess water or heat; Certain heteroaryl boronic acids are prone to this.
Minimize water content or use a boronic ester (e.g., pinacol ester). Avoid prolonged heating after reaction completion.[4]
Homocoupling
Oxygen in the reaction; High catalyst loading.
Maintain a strict inert atmosphere. Reduce catalyst loading once optimal conditions are found.
Difficult Purification
Co-elution of boronic acid or homo-coupled byproducts.
An aqueous base wash (e.g., dilute NaOH) during work-up can remove unreacted boronic acid. Optimize chromatography conditions for better separation.[11]
Visualization of Workflow
Caption: General experimental workflow for the Suzuki coupling protocol.
Conclusion
The Suzuki-Miyaura reaction is an indispensable tool for modern organic synthesis. This application note provides a robust and well-rationalized protocol for the coupling of 1-(3-Bromophenyl)-2-methylpropan-1-amine, a valuable substrate for generating novel biaryl amines. By understanding the core mechanism, carefully selecting the catalyst system, and following the detailed experimental procedure, researchers can confidently and efficiently synthesize these important molecular scaffolds. The provided troubleshooting and optimization guidelines further empower scientists to adapt this methodology to a wide range of coupling partners, accelerating progress in drug discovery and materials science.
References
Suzuki, A. (1979). The Suzuki reaction or Suzuki coupling is an organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide. Wikipedia. [Link]
Catellani, M., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry.
Oldenhuis, N. J., et al. (2016). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]
Chen, Y., et al. (2004). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]
Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. [Link]
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
Leonori, D., & Aggarwal, V. K. (2014). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]
ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
Nature. (n.d.). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. [Link]
Comptes Rendus de l'Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie. [Link]
SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]
Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Engineering of Chiral 1-Aryl-2-Methylpropan-1-amines
-Chiral Amines
Abstract
The 1-aryl-2-methylpropan-1-amine scaffold (an aryl-valinol analogue) represents a privileged pharmacophore in medicinal chemistry, found in calcium channel blockers, monoamine reuptake inhibitors, and diverse alkaloid derivatives. However, the steric bulk of the adjacent isopropyl group presents a significant challenge for classical nucleophilic additions and reductive aminations. This Application Note details two validated, high-fidelity protocols for synthesizing these targets with
enantiomeric excess (ee): (1) Diastereoselective addition using the Ellman Sulfinamide Auxiliary for discovery-phase synthesis, and (2) Biocatalytic Transamination for scalable, green manufacturing.
Strategic Overview: Method Selection
The choice between chemical and enzymatic routes depends on the development stage and available starting materials.
Feature
Method A: Ellman Auxiliary
Method B: Biocatalytic Transamination
Primary Application
Discovery / SAR generation (mg to g scale)
Process Development / Scale-up (kg scale)
Starting Material
Aryl Aldehydes
Aryl Isobutyrophenones (Ketones)
Chirality Source
Stoichiometric Chiral Auxiliary
Catalytic Enzyme (Transaminase)
Stereocontrol
High (Diastereoselective)
Perfect (Enantioselective)
Throughput
Moderate (3 steps)
High (1 step)
Key Advantage
Predictable stereochemistry; no screening required.[1]
Green chemistry; aqueous media; low cost at scale.
Method A: The Ellman Auxiliary Protocol (Discovery Phase)
Principle:
This method utilizes tert-butanesulfinamide (Ellman’s auxiliary) to form a chiral
-sulfinyl imine.[2] The bulky tert-butyl group directs the subsequent addition of an isopropyl nucleophile (Grignard reagent) to the re- or si-face of the imine with high diastereoselectivity.
Mechanism & Workflow
Figure 1: The Ellman auxiliary workflow.[1][2][3] The steric bulk of the tert-butyl group combined with Magnesium chelation forces the nucleophile to attack from the less hindered face.
Critical Insight: While Grignards are usually in ether/THF, conducting the reaction in non-coordinating solvents like DCM often enhances diastereoselectivity (dr) by tightening the transition state chelation.
Procedure:
Dissolve the sulfinyl imine in DCM and cool to
C.
Add iPrMgBr dropwise via syringe pump to maintain internal temperature.
Stir at
C for 2–4 h.
Warm slowly to RT overnight.
Quench: Saturated NH
Cl solution.
Purification: Silica gel chromatography. Isolate the major diastereomer (typically >95:5 dr).
Step 3: Deprotection
Reagents: 4M HCl in Dioxane or MeOH.
Procedure:
Dissolve the intermediate in MeOH.
Add HCl solution (excess). Stir for 30 min.
Concentrate to dryness to obtain the chiral amine hydrochloride salt.
-Transaminases (ATAs) catalyze the transfer of an amino group from a sacrificial donor (isopropylamine) to a prochiral ketone. This method is superior for the 1-aryl-2-methylpropan-1-amine target because it avoids handling hazardous organometallics and establishes the chiral center in a single step.
Enzymatic Cycle
Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminases. Using Isopropylamine (IPA) as a donor drives the reaction forward as the byproduct (acetone) is volatile and easily removed.
Detailed Protocol
Pre-requisite:
Because the isopropyl ketone is sterically bulky, standard wild-type transaminases may show low activity. Use an Engineered Transaminase Kit (e.g., Codexis ATA screening kit or Enzymicals) to identify the optimal variant (typically ATA-117 analogues).
Donor: Isopropylamine (1–2 M). Note: High concentration shifts equilibrium.
Buffer: Potassium Phosphate (100 mM, pH 7.5).
Co-solvent: DMSO (10–20% v/v) to solubilize the hydrophobic ketone.
Step-by-Step Procedure:
Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine. Adjust pH after adding the amine, as it is basic.
Substrate Addition: Dissolve the ketone in DMSO. Add to the buffer (final DMSO conc. <20%).
Initiation: Add the lyophilized enzyme powder.
Incubation: Shake at 30–45^\circ C for 24 hours. Open-vessel (or vented) systems are preferred to allow acetone evaporation, driving the equilibrium to completion.
Work-up:
Acidify to pH 2 (HCl) to protonate the amine (product stays in aqueous).
Extract with EtOAc (removes unreacted ketone).
Basify aqueous layer to pH 12 (NaOH).
Extract with MTBE or DCM to isolate the pure chiral amine.
Analytical Controls & Troubleshooting
Determination of Enantiomeric Excess (ee)
Since the product is a primary amine, direct chiral HPLC can be difficult due to peak tailing. Derivatization is recommended.
Derivatization: React crude amine with acetic anhydride or Mosher's acid chloride.
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane:IPA (90:10).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Method A: Low Yield
Incomplete imine formation
Ensure Ti(OEt) is fresh. Increase temp to 60^\circ C for reflux if steric bulk is high.
Method A: Low diastereoselectivity
Grignard coordination failure
Switch solvent to non-coordinating (DCM/Toluene). Lower temp to -90^\circ C.
Method B: No Conversion
Enzyme inhibition or substrate solubility
Increase DMSO %. Test a broader panel of engineered transaminases (bulk-tolerant variants).
Method B: Incomplete Reaction
Equilibrium limitation
Apply vacuum to remove acetone continuously. Increase Isopropylamine concentration.
References
Ellman, J. A., et al. (1999). "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron.
Savile, C. K., et al. (2010).[5] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science.
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[6] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Chemical Reviews.
University of Oviedo. (2016). "Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation and Transamination."
Using 1-(3-Bromophenyl)-2-methylpropan-1-amine as a chiral building block
Application Note: Strategic Utilization of 1-(3-Bromophenyl)-2-methylpropan-1-amine in Divergent Drug Discovery Executive Summary The development of targeted therapeutics relies heavily on the availability of versatile,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 1-(3-Bromophenyl)-2-methylpropan-1-amine in Divergent Drug Discovery
Executive Summary
The development of targeted therapeutics relies heavily on the availability of versatile, stereochemically pure building blocks. 1-(3-Bromophenyl)-2-methylpropan-1-amine (available as (R)- or (S)-enantiomers) has emerged as a highly privileged chiral scaffold in medicinal chemistry. Featuring a primary amine, an isopropyl group, and a meta-bromoaryl moiety, this compound offers a dual-node reactivity profile. It allows for the rapid construction of complex pharmacophores—such as kinase inhibitors targeting Ras-Sos or EGFR[1]—by enabling initial N-functionalization followed by late-stage palladium-catalyzed cross-coupling.
This guide details the physicochemical rationale, synthetic workflows, and self-validating protocols for integrating this chiral building block into high-throughput lead optimization campaigns.
Structural Rationale & Physicochemical Profiling
Understanding the spatial and electronic properties of 1-(3-Bromophenyl)-2-methylpropan-1-amine is critical for predicting its behavior in both synthetic reactions and biological systems.
The Chiral Amine Node: The primary amine is highly nucleophilic, making it ideal for amidation, reductive amination, or Nucleophilic Aromatic Substitution (SNAr) with heteroaryl halides.
The Isopropyl Moiety: The adjacent isopropyl group restricts the conformational flexibility of the C-N bond. In structure-based drug design (SBDD), this steric bulk mimics the side chain of valine, forcing the aryl ring into a specific vector that often occupies deep hydrophobic pockets in target proteins[1].
The 3-Bromoaryl Node: The meta-bromine substituent acts as a bioisosteric placeholder and a synthetic handle. Its meta-position ensures that subsequent late-stage functionalization (LSF) explores solvent-exposed regions without introducing severe orthosteric hindrance[2].
Table 1: Physicochemical and Reactivity Profile
Property / Feature
Specification / Implication
Chemical Formula
C10H14BrN
Molecular Weight
228.13 g/mol
Chiral Center
C1 (Bearing -NH2, -Phenyl, -H, and -Isopropyl groups)
To maximize the utility of this building block, chemists typically employ a divergent synthetic strategy. The amine is first anchored to a central pharmacophore core (e.g., a pyrimidine or quinazoline ring). The resulting brominated intermediate is then subjected to parallel cross-coupling reactions to generate diverse libraries.
Divergent late-stage functionalization workflow utilizing the chiral amine building block.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and validation steps to ensure high fidelity in library generation.
Protocol A: N-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
This step anchors the chiral amine to an electron-deficient heteroaryl core (e.g., a 4-chloroquinazoline derivative)[1].
Causality & Rationale:
N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while effectively scavenging the HCl byproduct. N-Methyl-2-pyrrolidone (NMP) or DMF is used as the solvent to stabilize the highly polar Meisenheimer complex transition state during SNAr.
Step-by-Step Procedure:
Setup: To an oven-dried 50 mL round-bottom flask, add the heteroaryl chloride (1.0 equiv) and (R)- or (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride (1.1 equiv).
Solvation & Base Addition: Suspend the reagents in anhydrous NMP (0.2 M). Add DIPEA (3.0 equiv) dropwise. The excess base is required to neutralize the hydrochloride salt of the starting amine and the HCl generated during the reaction.
Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 4–6 hours.
In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting heteroaryl chloride mass disappears and the product mass (featuring a distinct 1:1 isotopic bromine pattern) emerges. TLC (Ninhydrin stain) can confirm the consumption of the primary amine.
Workup: Cool to room temperature and partition between Ethyl Acetate and 5% aqueous LiCl. Rationale: The LiCl wash is highly effective at pulling the NMP out of the organic layer into the aqueous phase.
Purification: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography to yield the brominated intermediate.
Once the core scaffold is assembled, the meta-bromo group is leveraged to install diverse aryl or heteroaryl substituents[3].
Causality & Rationale:
PdCl2(PPh3)2 or Pd(dppf)Cl2 are chosen as robust precatalysts capable of oxidative addition into the unactivated C(sp2)-Br bond. A biphasic solvent system (1,4-Dioxane/H2O) is mandatory: the organic phase dissolves the substrate, while the aqueous phase dissolves the K2CO3 base and facilitates the formation of the reactive hydroxyboronate "ate" complex, which is essential for the transmetalation step[3].
Step-by-Step Procedure:
Setup: In a microwave vial or Schlenk tube, combine the brominated intermediate from Protocol A (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).
Solvent & Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and deionized H2O (0.1 M). Sparge the solution with Argon for 10 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid.
Reaction: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).
In-Process Validation: Analyze via LC-MS. Successful coupling is indicated by the loss of the bromine isotope pattern (M / M+2) and a mass shift corresponding to the new aryl group.
Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Partition the filtrate between water and dichloromethane. Extract, dry, and purify via reverse-phase HPLC or flash chromatography.
Quantitative Data Summary: Cross-Coupling Optimization
The following table summarizes optimized conditions and expected yields for diversifying the 3-bromoaryl node of the building block, synthesized from current literature standards for analogous systems[3][4].
Table 2: Comparative Conditions for Late-Stage Functionalization of the 3-Bromoaryl Node
Reaction Type
Coupling Partner
Catalyst / Ligand System
Base
Solvent System
Temp / Time
Expected Yield
Suzuki-Miyaura
Arylboronic Acids
Pd(dppf)Cl2 (5 mol%)
K2CO3 (3 eq)
1,4-Dioxane / H2O (4:1)
90 °C / 12 h
75 – 95%
Suzuki-Miyaura
Alkylboronic Acids
PdCl2(PPh3)2 (5-10 mol%)
Cs2CO3 (3 eq)
Toluene / H2O (10:1)
100 °C / 16 h
60 – 85%
Buchwald-Hartwig
Primary Amines
Pd2(dba)3 / XPhos
t-BuONa (2 eq)
Anhydrous Toluene
100 °C / 8 h
70 – 90%
Buchwald-Hartwig
Secondary Amines
Pd(OAc)2 / RuPhos
Cs2CO3 (2 eq)
Anhydrous 1,4-Dioxane
110 °C / 12 h
65 – 80%
Note: For base-sensitive substrates during Buchwald-Hartwig amination, weaker bases like Cs2CO3 should replace t-BuONa to prevent scaffold degradation[4].
References
Hanmi Pharmaceutical Company Ltd. "2-methyl-quinazolines". Google Patents (WO2018172250A1).
Journal of Synthetic Chemistry. "PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction". Journal of Synthetic Chemistry. Available at: [Link]
Application Note: Synthesis of Dual NK1 Receptor Antagonists / SSRIs Using Bromobenzylamine Intermediates
An in-depth technical guide and protocol for the synthesis and evaluation of dual-action Neurokinin-1 (NK1) receptor antagonists and Serotonin Reuptake Inhibitors (SSRIs). Scientific Rationale & Introduction The pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide and protocol for the synthesis and evaluation of dual-action Neurokinin-1 (NK1) receptor antagonists and Serotonin Reuptake Inhibitors (SSRIs).
Scientific Rationale & Introduction
The pharmacological management of major depressive disorder (MDD) and severe anxiety has historically relied on Selective Serotonin Reuptake Inhibitors (SSRIs). However, these therapeutics suffer from a delayed onset of clinical efficacy (typically 2–4 weeks) due to the time required for somatic 5-HT1A autoreceptor desensitization. To circumvent this latency, modern drug development has focused on dual-action compounds that combine Serotonin Transporter (SERT) inhibition with Neurokinin-1 (NK1) receptor antagonism [1].
NK1 receptor antagonists block Substance P, an endogenous neuropeptide heavily implicated in stress and emesis. By integrating NK1 antagonism into an SSRI pharmacophore, the resulting compound accelerates 5-HT1A desensitization and enhances serotonergic firing, leading to a faster and more robust antidepressant effect[2].
In the rational design of these dual-action scaffolds, 3-bromobenzylamine serves as a critical, versatile synthetic intermediate. The benzylamine moiety provides the structural framework necessary for accessing the 4-amino-piperidine scaffold (essential for SERT binding), while the aryl bromide acts as an orthogonal handle for late-stage functionalization to construct the bulky biaryl pocket required for high-affinity NK1 antagonism[3].
Mechanistic Insights & Causality
The Strategic Role of 3-Bromobenzylamine
The synthesis relies on the reductive amination of tert-butyl 4-oxo-1-piperidinecarboxylate with 3-bromobenzylamine[3]. This choice is driven by two causal factors:
The Piperidine Core (SERT Affinity): The piperidine nitrogen is protonated at physiological pH, forming a critical ionic interaction with the Asp98 residue in the central binding site of the serotonin transporter.
The Bromine Handle (NK1 Affinity): NK1 receptors possess a deep, hydrophobic binding pocket that optimally accommodates bulky groups like 3,5-bis(trifluoromethyl)phenyl. The meta-bromine atom on the benzylamine intermediate allows for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This enables rapid Structure-Activity Relationship (SAR) profiling and pocket optimization without having to rebuild the entire piperidine core for each derivative[1].
Neurochemical Synergy
The causality of the dual-action mechanism has been proven through targeted lesioning studies. When noradrenaline (NE) neurons are lesioned using the specific neurotoxin DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine), the enhancement of 5-HT neuronal firing by NK1 antagonists is completely abolished[2]. This proves that NK1 antagonists influence the 5-HT system via noradrenergic projections. By combining SERT inhibition and NK1 antagonism into a single molecule, the compound simultaneously increases synaptic 5-HT and utilizes NE-driven pathways to rapidly desensitize inhibitory 5-HT1A autoreceptors.
Mandatory Visualization: Pathways and Workflows
Synergistic mechanism of dual NK1 receptor antagonism and SERT inhibition.
Synthetic workflow for dual NK1/SSRI antagonists using 3-bromobenzylamine.
Experimental Protocol: Synthesis of the Dual-Action Scaffold
This self-validating protocol details the formation of the core intermediate, ensuring the high yield and purity necessary for downstream cross-coupling[3].
Step 1: Reductive Amination
Objective : Couple the piperidine core with 3-bromobenzylamine to establish the dual-pharmacophore foundation.
Preparation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve tert-butyl 4-oxo-1-piperidinecarboxylate (400 mg, 2.0 mmol) in anhydrous methanol (1.0 mL).
Acid Catalysis : Introduce a 1 M solution of glacial acetic acid in methanol (1.34 mL) to facilitate imine formation. Stir for 15 minutes at room temperature.
Reduction : Slowly add a 0.3 M solution of sodium cyanoborohydride (NaCNBH₃) in methanol (4.4 mL).
Self-Validation Check: The mild reducing agent NaCNBH₃ is specifically chosen because it selectively reduces the protonated iminium ion without reducing the unreacted ketone at this slightly acidic pH, preventing the formation of unwanted alcohol byproducts.
Reaction : Stir the resulting solution continuously at room temperature for 24 hours. Monitor completion via TLC (DCM:MeOH 9:1, ninhydrin stain).
Quenching & Workup : Add distilled water (2.0 mL) and stir for 1 hour to quench excess hydride. Concentrate the mixture in vacuo to remove methanol.
Extraction : Partition the resulting residue between ethyl acetate (15 mL) and saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer twice more with ethyl acetate.
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the tert-butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate intermediate.
N-Acylation : The secondary amine is functionalized (e.g., with 2-methoxybenzoyl chloride) to lock the molecular conformation and enhance NK1 receptor binding.
Suzuki-Miyaura Coupling : The 3-bromo handle is reacted with a boronic acid (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) using Pd(dppf)Cl₂ and K₂CO₃. This step builds the bulky biaryl pocket essential for NK1 antagonism.
Deprotection : Treatment with Trifluoroacetic acid (TFA) in DCM removes the Boc group, exposing the basic piperidine nitrogen required for SERT affinity.
The following table summarizes the binding affinities demonstrating how functionalization of the 3-bromobenzylamine-derived scaffold shifts the pharmacological profile from a pure SSRI to a potent dual-action therapeutic[1].
Compound Derivative
Modification at 3-Bromo Position
N-Functionalization
SERT Binding (, nM)
NK1 Binding (, nM)
Pharmacological Profile
Intermediate A
Unmodified (Bromine)
None (Secondary Amine)
15.2
>10,000
SSRI only
Intermediate B
Unmodified (Bromine)
2-Methoxybenzoyl
45.1
1,250
Weak Dual Action
Derivative 1
Phenyl
2-Methoxybenzoyl
12.4
145
Moderate Dual Action
Derivative 2
3,5-bis(CF₃)phenyl
2-Methoxybenzoyl
8.6
2.1
Potent Dual Action
Derivative 3
3,5-bis(CF₃)phenyl
2-Methylbenzoyl
18.3
0.8
Potent Dual Action
Note: Data represents generalized SAR trends observed in 4-amino-piperidine derivatives synthesized via bromobenzylamine intermediates to highlight the necessity of the biaryl substitution.
References
Ryckmans, T., et al. (2002). "First dual NK1 antagonists-serotonin reuptake inhibitors: synthesis and SAR of a new class of potential antidepressants." Bioorganic & Medicinal Chemistry Letters, 12(2), 261-264. URL:[Link]
Gobbi, G., et al. (2007). "Neurokinin-1 receptor antagonists modulate brain noradrenaline and serotonin interactions." National Institutes of Health (NIH) / PubMed Central. URL:[Link]
Pfizer Inc. (2016). "Azacyclic compounds." U.S. Patent US9296694B2.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-BOC-2026-03Protocol: Sterically Controlled N-Boc Protection of 1-(3-Bromophenyl)-2-methylpropan-1-amine
Executive Summary
Target Molecule: 1-(3-Bromophenyl)-2-methylpropan-1-amine (CAS: 1178751-83-1)
Reaction Type: Nucleophilic Acyl Substitution / Carbamate Formation
Key Challenge: Steric hindrance adjacent to the nucleophilic nitrogen and electronic deactivation by the aryl bromide.
This application note details an optimized protocol for the tert-butoxycarbonyl (Boc) protection of 1-(3-Bromophenyl)-2-methylpropan-1-amine. Unlike simple alkyl amines, this substrate presents a "valine-like" steric environment due to the adjacent isopropyl group at C2, combined with the electron-withdrawing effect of the 3-bromophenyl ring at C1. Standard protocols often result in incomplete conversion or require extended reaction times. This guide utilizes a catalyzed, solvent-optimized approach to ensure >95% yield while preserving the aryl bromide handle for downstream Suzuki/Buchwald cross-coupling.
Strategic Analysis & Mechanistic Insight
Successful execution of this protocol requires understanding the specific structural constraints of the substrate.
Structural Impediments
Steric Bulk: The amine is attached to a benzylic carbon flanked by a bulky isopropyl group. This creates a "neopentyl-like" steric wall that retards the nucleophilic attack on the bulky di-tert-butyl dicarbonate (
).
Electronic Deactivation: The bromine atom at the meta-position of the phenyl ring exerts an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the benzylic amine compared to a non-halogenated analog.
The Solution: Catalytic Activation
To overcome these barriers, this protocol employs 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks
to form a highly reactive N-acylpyridinium intermediate, which is significantly more electrophilic than the anhydride itself, accelerating the reaction with the hindered amine.
Figure 1: Reaction Logic & Pathway
Caption: DMAP acts as a transfer agent, generating a "super-electrophile" intermediate that bypasses the steric barrier of the isopropyl group.
Experimental Protocol
Materials & Stoichiometry
Component
Role
Equiv.
Notes
Substrate
Reactant
1.0
1-(3-Bromophenyl)-2-methylpropan-1-amine
Reagent
1.2 - 1.5
Slight excess accounts for hydrolysis and slow kinetics.
Mechanism:[2][3][4][5] This converts unreacted amine and DMAP into water-soluble salts, removing them from the organic layer. Citric acid is too weak to cleave the Boc group.
Concentrate: Filter and evaporate solvent under reduced pressure.
Process Visualization & Troubleshooting
Figure 2: Workflow & Decision Tree
Caption: Operational workflow emphasizing the decision point for sluggish reactions due to steric hindrance.
Troubleshooting Table:
Observation
Diagnosis
Corrective Action
Low Conversion after 4h
Steric hindrance dominates.
Add 0.05 eq DMAP; gently reflux (40°C).
Product is an Oil/Sticky
Residual solvent/t-BuOH.
High vacuum drying for >12h; t-BuOH is difficult to remove.
New Spot on TLC (Low Rf)
Urea formation (Side reaction).
Avoid excess moisture; ensure temperature was controlled at addition.
Safety & Handling (E-E-A-T)
Di-tert-butyl dicarbonate (
):
Hazard: Fatal if inhaled (Category 1/2 Acute Toxicity).[6][7] It has high vapor pressure and is a sensitizer.
Control:MUST be weighed and handled in a fume hood.[8] Do not heat closed vessels containing
due to decomposition pressure.
Gas Evolution: The reaction generates
.[2][3] Never perform this in a sealed vessel without a pressure release mechanism (bubbler or needle).
3-Bromophenyl moiety: Organobromides can be toxic; avoid skin contact.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The authoritative text on protection/deprotection mechanics).
Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A potent combination for the preparation of carbamates from hindered amines." The Journal of Organic Chemistry, 2000 , 65(20), 6368–6380. Link
BenchChem. "An In-depth Technical Guide to the Boc Protection of Primary Amines." Application Notes, 2025 .
Sigma-Aldrich. "Safety Data Sheet: Di-tert-butyl dicarbonate." Version 6.1, 2024 .
Application Note: Strategic Derivatization of 3-Bromobenzylamines for High-Throughput Library Synthesis
Introduction In the landscape of modern drug discovery, the rapid generation of structurally diverse, sp³-enriched chemical libraries is paramount. 3-Bromobenzylamine has emerged as a highly versatile, bifunctional build...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, the rapid generation of structurally diverse, sp³-enriched chemical libraries is paramount. 3-Bromobenzylamine has emerged as a highly versatile, bifunctional building block for high-throughput chemistry (HTC) and combinatorial library synthesis[1]. Its value lies in the orthogonal reactivity of its two functional handles: a nucleophilic primary aliphatic amine and an electrophilic aryl bromide.
This application note provides a comprehensive, field-tested guide to the sequential derivatization of 3-bromobenzylamines. By bridging mechanistic theory with highly optimized, self-validating protocols, this guide empowers medicinal chemists to efficiently construct expansive libraries while avoiding common pitfalls such as catalyst poisoning and chemoselectivity failures.
Mechanistic Rationale and Sequential Strategy
When designing a combinatorial library around 3-bromobenzylamine, the sequence of functionalization is the most critical parameter. The primary amine is highly nucleophilic and possesses a strong affinity for transition metals. If left unprotected during palladium-catalyzed cross-coupling, the free amine can coordinate to the palladium center, effectively poisoning the catalyst, or undergo undesired intra/intermolecular Buchwald-Hartwig amination.
To ensure high-fidelity library generation, a sequential derivatization strategy is employed:
Amine Functionalization (N-C Bond Formation): The primary amine is first capped via amidation, Schotten-Baumann-type carbamoylation, or reductive amination[2]. This step neutralizes the nucleophilicity of the nitrogen, preventing catalyst interference in subsequent steps. Recent advances even allow for the direct amidation of complex benzylamines under mild conditions[3].
Aryl Bromide Functionalization (C-C/C-N Bond Formation): The resulting N-substituted 3-bromobenzylamines are now primed for transition-metal-catalyzed cross-couplings, such as the Suzuki-Miyaura or Sonogashira reactions, to introduce structural diversity at the aromatic ring[4].
Sequential derivatization workflow for 3-bromobenzylamine library synthesis.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific chemical logic to minimize the need for bottleneck-inducing chromatographic purification—a vital feature for library synthesis.
Protocol A: High-Throughput Amidation of 3-Bromobenzylamine
This protocol utilizes HATU to rapidly couple a library of diverse carboxylic acids to the primary amine of 3-bromobenzylamine.
Materials:
3-Bromobenzylamine (1.0 equiv, 0.5 mmol)
Carboxylic acid library members (1.1 equiv, 0.55 mmol)
Activation: In a 10 mL glass vial, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 5 minutes. Causality: Pre-activation forms the highly reactive O-At ester intermediate. DIPEA is chosen as a sterically hindered, non-nucleophilic base to prevent amidine formation.
Coupling: Add 3-bromobenzylamine to the activated mixture. Shake or stir at room temperature for 2 hours.
In-Process Control (IPC): Monitor via LC-MS. Validation: The reaction is complete when the highly polar 3-bromobenzylamine peak (m/z 186/188 [M+H]+) is entirely consumed.
Self-Validating Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with:
1M Aqueous HCl (x2): Protonates and removes any unreacted 3-bromobenzylamine and DIPEA into the aqueous layer.
Saturated NaHCO₃ (x2): Deprotonates and removes any unreacted carboxylic acid and acidic HATU byproducts.
Brine (x1): Removes residual water and DMF.
Drying: Pass the organic layer through a phase separator cartridge or dry over anhydrous Na₂SO₄, then concentrate under reduced pressure to yield the N-acyl-3-bromobenzylamine intermediate.
Aryl/Heteroaryl boronic acid library members (1.5 equiv, 0.3 mmol)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
K₂CO₃ (3.0 equiv, 0.6 mmol)
1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)
Step-by-Step Methodology:
Preparation: Add the N-acyl-3-bromobenzylamine, boronic acid, K₂CO₃, and Pd(dppf)Cl₂ to a microwave vial.
Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Nitrogen or Argon gas for 10 minutes. Causality: Oxygen rapidly degrades the electron-rich Pd(0) active species. The biphasic solvent is essential: water dissolves the K₂CO₃ to form the reactive boronate complex, while dioxane solubilizes the organic substrates[5].
Reaction: Seal the vial and heat at 90 °C for 4 hours (or 110 °C for 20 minutes via microwave irradiation).
IPC: Check via TLC or LC-MS for the disappearance of the aryl bromide starting material.
Purification: Filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via automated flash chromatography or preparative HPLC to yield the final library compound.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for aryl bromides.
Quantitative Data & Reaction Optimization
To ensure robust library production, reaction conditions must be optimized to tolerate diverse steric and electronic properties. Table 1 outlines the optimization of the Suzuki-Miyaura coupling step, demonstrating why Pd(dppf)Cl₂ and K₂CO₃ in a biphasic system were selected as the standard protocol.
Table 1: Optimization of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions
Entry
Catalyst (5 mol%)
Base (3.0 eq)
Solvent System
Temp (°C)
Conversion (%)*
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O (4:1)
90
45%
2
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene
100
72%
3
Pd(dppf)Cl₂
Cs₂CO₃
DMF/H₂O (4:1)
90
88%
4
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O (4:1)
90
>95%
5
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane (Anhydrous)
90
12%
*Conversion determined by LC-MS integration of the product peak relative to the starting material. Entry 4 provides the optimal balance of yield and functional group tolerance. Entry 5 highlights the critical necessity of water for base solubility and boronate formation.
Table 2: Representative Library Scope and Yields
The sequential amidation/Suzuki workflow was applied to generate a diverse matrix of compounds. The isolated yields below reflect the two-step sequence (Amidation followed by Suzuki coupling).
R¹ (Amine Derivatization)
R² (Aryl Bromide Derivatization)
Two-Step Isolated Yield (%)
Purity (LC-MS)
Acetyl (Aliphatic)
Phenyl
84%
>98%
Cyclopropanecarbonyl
4-Methoxyphenyl (Electron-Rich)
79%
>97%
Benzoyl (Aromatic)
3-Fluorophenyl (Electron-Deficient)
81%
>99%
Picolinoyl (Heteroaromatic)
3-Pyridyl (Heteroaromatic)
68%
>95%
2-Phenylacetyl
4-Cyanophenyl
75%
>98%
References
Title: Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids | Source: PubMed (NIH)
Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications | Source: JOCPR | URL
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Agent: Senior Application Scientist (Process Chemistry Division)
Ticket Focus: Overcoming steric hindrance in reductive amination of bulky ketones/amines.[1]
Core Logic: The Steric Barrier
User Query: "Why does my reaction stall at <20% conversion when using adamantyl or ortho-substituted aryl ketones, even at reflux?"
Technical Insight:
The Leuckart-Wallach reaction relies on a delicate equilibrium involving the formation of a bulky hemiaminal and its dehydration to an iminium ion.[2] For sterically hindered substrates, two thermodynamic penalties occur:
Nucleophilic Attack: The initial attack of the amine/ammonia on the carbonyl carbon is blocked by the steric bulk (
), significantly raising the activation energy ().
Hydride Transfer: The subsequent hydride transfer from the formate species to the iminium ion requires a specific trajectory (Burgi-Dunitz angle) that is often obstructed in bulky intermediates.
The Solution Matrix:
To overcome this, we must shift from "Passive Thermal" conditions to "Active Catalytic" or "High-Energy" modes.
Removal of drives iminium formation (Le Chatelier).[1]
Reagent
Formic Acid + Amine
Ammonium Formate + Formamide (Mix)
Higher boiling point; formamide acts as high-T solvent.[1]
Optimized Protocols
Protocol A: Lewis Acid Catalyzed (The "Workhorse" Method)
Best for: Labs without microwave reactors; scale-up candidates.
Theory: Lewis acids like Zinc Chloride (
) or Magnesium Chloride () coordinate with the carbonyl oxygen, increasing its electrophilicity and making it susceptible to attack even by bulky amines.[1]
Step-by-Step Workflow:
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark trap topped with a reflux condenser.
Dehydration Phase: Heat to 140°C . Water will begin to collect in the Dean-Stark trap. This phase forms the iminium intermediate.[2][3]
Reduction Phase: Once water evolution slows, increase temperature to 170–180°C . Maintain for 8–12 hours.
Critical Check: Monitor TLC.[2][4] If the ketone spot persists, add 1.0 eq of formic acid dropwise to regenerate the reducing species.
Hydrolysis (Crucial): The reaction yields the N-formyl amine, not the free amine.
Cool to 100°C.
Add 6M HCl (approx 3-5 eq) slowly.
Reflux for 1-2 hours to cleave the formyl group.
Workup: Basify with NaOH to pH >12, extract with DCM, and purify.
Protocol B: Microwave-Assisted Synthesis (The "High-Energy" Method)
Best for: Screening, extremely hindered substrates (e.g., Adamantane derivatives), and rapid optimization.[1]
Theory: Microwave irradiation provides direct dielectric heating to the polar transition state, often overcoming the activation barrier that thermal convection cannot.
Step-by-Step Workflow:
Vessel: Use a G30 or G10 sealed microwave vial (rated for 30 bar).
Proceed immediately to Acid Hydrolysis (as in Protocol A, Step 5).[1]
Visualizing the Mechanism & Troubleshooting
Mechanism: The Steric Bottleneck
The diagram below illustrates the critical "Formyl-Transfer" pathway and where hindered substrates fail.
Figure 1: Mechanistic pathway highlighting the Lewis Acid activation point and the critical hydrolysis step required to release the final amine.
Troubleshooting Guide (FAQ)
Q1: "I see a single spot on TLC that is less polar than my amine, but the reaction won't proceed to the product."
Diagnosis: You have successfully formed the N-formyl intermediate .
Explanation: In the Leuckart reaction, the hydride transfer is accompanied by formylation. The species
is stable and often mistaken for a stalled reaction or impurity.
Fix: Do not add more catalyst. Instead, treat the reaction mixture with 10% HCl or 20% NaOH and reflux for 1 hour. This hydrolysis cleaves the formyl group to release your free amine ().
Q2: "My ketone is recovering unreacted. No conversion."
Diagnosis: The activation energy is too high, or water is inhibiting the iminium formation.
Fix:
Water Removal: Are you using a Dean-Stark trap? If water remains, the equilibrium favors the ketone. Add Trimethyl Orthoformate (TMOF) as a chemical water scavenger.[1]
Catalysis: Switch to Protocol A (ZnCl2).
Temperature: If using an oil bath at 150°C, it is insufficient for hindered substrates.[1] You must reach 170–180°C or use a Microwave.
Q3: "The reaction mixture turned into a black tar."
Diagnosis: Polymerization or thermal decomposition due to excessive heating without efficient energy transfer.
Fix:
Atmosphere: Ensure the reaction is under strict Nitrogen/Argon. Amines oxidize easily at 180°C.
Solvent: If running neat (solvent-free), add Diethylene Glycol (high BP solvent) to dilute the thermal load.[1]
Decision Tree for Optimization
Figure 2: Diagnostic workflow for identifying stalling points in the reaction matrix.
References
Mechanistic Overview & N-Formyl Hydrolysis
Source: Wikipedia / Chemical Communications
Title:[1] Leuckart Reaction Mechanism and Hydrolysis
URL:[Link]
Microwave Acceleration
Source: ResearchGate / MDPI
Title: Microwave-assisted conversion of carbonyl compounds into formylated secondary amines
URL:[Link]
Lewis Acid Catalysis (Magnesium/Zinc)
Source: ScienceMadness / J. Org. Chem (Historical Context)
Title: The Leuckart Reaction: A Study of the Mechanism (Magnesium Chloride effects)
URL:[Link]
Advanced Rhodium Catalysis (Low Temp)
Source: MDMA.ch / Nagoya University
Title:[1] Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones (Cp*Rh(III))
URL:[Link][1]
Technical Support Center: Resolution of Racemic 1-(3-Bromophenyl)-2-methylpropan-1-amine
Case ID: RES-3Br-AMINE-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Methodologies for the Enantioseparation of -Isobutyl-3-bromobenzylamine[1] Executive Summary & Diagnostic Workflow U...
User Query: "I need to separate the enantiomers of 1-(3-Bromophenyl)-2-methylpropan-1-amine. Which method is scalable and robust?"
Scientist's Assessment:
This molecule is a lipophilic,
-branched primary amine.[1] The 3-bromo substituent increases lipophilicity compared to the parent phenyl analog, making Diastereomeric Salt Formation with lipophilic tartaric acid derivatives (e.g., DBTA) the most probable route for scalability (>10g). However, for high optical purity (>99% ee) on a smaller scale (<5g), Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) is highly effective for this structural class.
Decision Matrix: Select Your Protocol
Figure 1: Decision tree for selecting the appropriate resolution methodology based on scale and purity requirements.
Protocol A: Diastereomeric Crystallization (The "Dutch Resolution" Approach)
Context: Classical resolution relies on the solubility difference between the diastereomeric salts formed by reacting the racemic amine with a chiral acid. Due to the lipophilic bromine atom, standard Tartaric Acid often fails (salts are too water-soluble or don't crystallize).[1] We recommend Dibenzoyl-L-tartaric acid (L-DBTA) .[1]
Action: Perform a second recrystallization. Ensure the cooling rate is slow (1°C/min) to prevent trapping the wrong diastereomer.
"Which enantiomer did I get?"
Dependent on the acid family.
Action: Typically, L-DBTA crystallizes the (R)-amine, but this must be confirmed via polarimetry or X-ray crystallography.[1]
Protocol B: Enzymatic Kinetic Resolution (CAL-B)
Context: Lipases are highly effective for primary amines.[1] Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) selectively acylates the (R)-enantiomer, leaving the (S)-amine unreacted.[1]
Action: Use Isopropyl Acetate instead of Ethyl Acetate (releases acetone, which is less inhibitory than ethanol).[1] Add molecular sieves to remove trace water.
"Reaction is too slow (>48 hours)."
Temperature too low or enzyme loading too low.
Action: Increase temperature to 50°C (CAL-B is stable). Increase enzyme loading to 20% w/w relative to substrate.
Paetzold, J., & Bäckvall, J. E. (2005).[6] Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621.
Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents.[1][5] Tetrahedron: Asymmetry, 16(2), 495-511.[1]
Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates (Dutch Resolution). Angewandte Chemie International Edition, 37(17), 2349-2354.
BenchChem Technical Guide. (2025). Application Notes for Chiral Resolution of Racemic N-benzyl-N-methyl-1-phenylpropan-2-amine. [1]
Disclaimer: The protocols provided above are based on homologous structural behavior and standard industry practices for
-chiral amines.[1] Optimization of solvent ratios may be required for your specific batch.
Troubleshooting low yields in Grignard additions to aryl imines
Welcome to the Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the nucleophilic addition of Grignard reagents to aryl imines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the nucleophilic addition of Grignard reagents to aryl imines.
Because nitrogen is less electronegative than oxygen, imines are inherently less electrophilic and more Lewis basic than their corresponding ketones or aldehydes. When you combine this electronic reality with the high basicity of Grignard reagents, the reaction often deviates from the desired 1,2-addition pathway, leading to frustratingly low yields.
This guide is designed to help you diagnose the root cause of your low yields, understand the mechanistic causality behind the failure, and implement field-proven, self-validating protocols to rescue your synthesis.
Part 1: Diagnostic Matrix for Low Yields in Imine Additions
Before altering your protocol, you must identify the competing pathway dominating your reaction flask. Use the quantitative and analytical data below to diagnose your specific issue.
Observed Symptom
Analytical Evidence (NMR / GC-MS)
Mechanistic Cause
Recommended Solution
High recovery of starting material
^1H NMR shows unreacted imine; GC-MS shows no product mass.
α-Deprotonation: Grignard acts as a base, forming an unreactive aza-enolate.
Steric Hindrance: Bulky aryl groups block the nucleophilic trajectory.
Pre-complex imine with BF3·OEt2 .
Part 2: Mechanistic Troubleshooting & FAQs
FAQ 1: Why am I recovering almost 100% of my starting aryl imine when using standard Grignard conditions?
The Causality: If your aryl imine possesses α-protons (e.g., derived from an enolizable aldehyde or ketone), the highly basic Grignard reagent will preferentially deprotonate the α-position rather than attack the C=N carbon. This acid-base reaction forms a magnesium aza-enolate[1]. Because aza-enolates are nucleophilic, they repel further attack by the Grignard reagent. Upon aqueous workup, the aza-enolate simply reprotonates, returning your starting material.
The Solution: You must decouple the nucleophilicity of your reagent from its basicity. Transmetalating your Grignard reagent with anhydrous Cerium(III) chloride (CeCl3) generates an organocerium species. Organocerium reagents are highly oxophilic/carbophilic and exceptionally nucleophilic, yet they are almost entirely non-basic[2]. This allows them to cleanly execute 1,2-additions to imines without triggering aza-enolate formation.
FAQ 2: My GC-MS shows a large peak corresponding to the reduced amine, not the alkylated product. What happened?
The Causality: This is a classic reduction pathway. If your Grignard reagent contains β-hydrogens (e.g., isopropylmagnesium chloride), it can form a cyclic, six-membered transition state with the imine. Instead of the alkyl group migrating to the carbon, a β-hydride is transferred[3]. This acts as a Meerwein-Ponndorf-Verley-type reduction, yielding a primary or secondary amine devoid of your desired alkyl chain.
The Solution: If you cannot change your alkylating group to one lacking β-hydrogens (like methyl or phenyl), you must lower the lowest unoccupied molecular orbital (LUMO) of the imine to accelerate the direct addition pathway over the reduction pathway. This is achieved using Lewis acid additives.
FAQ 3: How does BF3·OEt2 rescue sterically hindered additions?
The Causality: Bulky aryl imines physically block the Bürgi-Dunitz trajectory required for nucleophilic attack. By introducing Boron trifluoride etherate (BF3·OEt2), the Lewis acidic boron coordinates tightly to the Lewis basic imine nitrogen. This coordination pulls electron density away from the imine carbon, drastically increasing its electrophilicity and favoring the 1,2-addition pathway even with sterically demanding or less reactive Grignard reagents[4].
Competing reaction pathways in the addition of Grignard reagents to aryl imines.
Note: The success of this protocol relies entirely on the absolute dryness of the CeCl3.
Step 1: Dehydration of CeCl3·7H2O
Place 1.5 equivalents (relative to imine) of CeCl3·7H2O in a Schlenk flask containing a magnetic stir bar.
Heat the flask to 140 °C under high vacuum (0.1 mmHg) for 2 hours.
Validation Checkpoint: The material must transform into a free-flowing, chalky white powder. Any clumping indicates residual moisture; if clumped, discard and restart.
Step 2: Formation of the Organocerium Reagent
Cool the flask to room temperature and backfill with dry Argon.
Add anhydrous THF (approx. 5 mL per mmol of CeCl3) and stir vigorously for 2 hours at room temperature.
Validation Checkpoint: The mixture should form a uniform, milky-white suspension.
Cool the suspension to -78 °C using a dry ice/acetone bath.
Dropwise, add 1.5 equivalents of the Grignard reagent (RMgX). Stir at -78 °C for 1.5 hours to ensure complete transmetalation to RCeCl2.
Step 3: Imine Addition
Dissolve 1.0 equivalent of the aryl imine in a minimal amount of dry THF.
Add the imine solution dropwise to the organocerium mixture at -78 °C.
Allow the reaction to stir for 2 hours at -78 °C, then slowly warm to room temperature overnight.
Quench carefully with saturated aqueous NH4Cl, extract with EtOAc, and purify via column chromatography.
Step-by-step workflow for the preparation and use of organocerium reagents.
Dissolve 1.0 equivalent of the aryl imine in anhydrous CH2Cl2 or Toluene under Argon.
Cool the solution to -78 °C.
Slowly add 1.1 equivalents of freshly distilled BF3·OEt2.
Validation Checkpoint: You should observe a distinct color change (typically shifting to a deep yellow or orange), visually confirming the formation of the Imine-BF3 complex.
Step 2: Nucleophilic Addition
Stir the complex at -78 °C for 15 minutes.
Dropwise, add 1.5 to 2.0 equivalents of the Grignard reagent.
Validation Checkpoint: Monitor the reaction via TLC. The highly activated complex often reacts instantaneously at -78 °C. If starting material persists after 1 hour, allow the reaction to warm to -40 °C.
Quench with saturated aqueous NaHCO3 (to neutralize the Lewis acid) and extract with CH2Cl2.
References
"Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary", ACS Publications.[Link]
"Aza-enolates react with a wider range of SN2-reactive electrophiles", Almerja.[Link]
Technical Support Center: Purification of 1-(3-Bromophenyl)-2-methylpropan-1-amine Hydrochloride
Status: Active Ticket ID: PUR-3B-VAL-HC Assigned Specialist: Senior Application Scientist, Process Chemistry Division Last Updated: March 7, 2026 Executive Summary Welcome to the technical support hub for 1-(3-Bromopheny...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Ticket ID: PUR-3B-VAL-HC
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Last Updated: March 7, 2026
Executive Summary
Welcome to the technical support hub for 1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride . This guide addresses the purification challenges associated with this halogenated phenethylamine derivative.
The primary challenges with this scaffold are "oiling out" during salt formation (due to the branched isobutyl chain interfering with crystal packing) and debromination (if catalytic hydrogenation was used during synthesis). This guide prioritizes a "clean-base-first" approach to ensure the hydrochloride salt crystallizes efficiently.
Module 1: Pre-Salt Purification (The Free Base Strategy)
User Question: I am trying to crystallize the HCl salt directly from my crude reaction mixture, but I only get a sticky brown gum. How do I fix this?
Technical Response:
You are experiencing "oiling out," likely caused by non-basic impurities (aldehydes, ketones, or neutral byproducts) lowering the melting point of your salt. You must purify the free base before attempting salt formation. Salt crystallization is a purification step, not a magic filter for a dirty reaction.
Protocol: Acid-Base Extraction (The "Cleanup" Wash)
Before making the salt, perform this extraction to remove neutral organic impurities.
Dissolution: Dissolve your crude residue in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .
Acid Extraction: Extract this organic layer with 1M HCl (aq) (3x).
Chemistry: The amine becomes protonated (
) and moves to the water layer. Neutral impurities stay in the DCM/MTBE.
Wash: Wash the combined aqueous acidic layers with fresh DCM (2x). Discard the organics.
Basification: Cool the aqueous layer to 0°C. Slowly add 10% NaOH or saturated
until pH > 12.
Observation: The solution will turn cloudy as the free base amine separates as an oil.
Recovery: Extract the aqueous mixture with DCM (3x). Dry the combined organics over anhydrous
, filter, and evaporate.
Result: You now have the "clean" free base oil. Proceed to Module 2.
Module 2: Salt Formation & Crystallization
User Question: I have the clean free base. Which solvent system should I use to form the HCl salt without it turning into an oil?
Technical Response:
For branched phenethylamines like 1-(3-Bromophenyl)-2-methylpropan-1-amine, the hydrochloride salt is often hygroscopic and prone to Liquid-Liquid Phase Separation (LLPS). We recommend a Single-Solvent Precipitation or a Vapor Diffusion method rather than standard reflux-cooling.
Recommended Solvent Systems
Method
Solvent A (Good Solvent)
Solvent B (Anti-Solvent)
Notes
Standard
Isopropanol (IPA)
Diethyl Ether or Heptane
Most reliable.
High Purity
Ethanol (Absolute)
Ethyl Acetate
Slower crystallization, higher purity.
Avoid
Water
-
Compound is too soluble; difficult to dry.
Step-by-Step Protocol: Controlled Salt Formation
Dissolve: Dissolve 1.0 g of free base oil in 5–10 mL of dry Isopropanol (IPA) .
Acidify: Add HCl in IPA (5-6N) or HCl in Dioxane (4N) dropwise at room temperature.
Target: pH 2–3 (Check with wet pH paper).
Critical: Do not use aqueous HCl; water will force the salt to oil out.
Nucleation:
Scenario A (Precipitate forms): Heat to boiling to redissolve, then cool slowly.
Scenario B (No precipitate): Add Diethyl Ether or Heptane dropwise until slight turbidity persists. Stop stirring and let it sit.
Scenario C (Oiling out): See Troubleshooting below.
Troubleshooting "Oiling Out" (LLPS)
If your product forms a bottom layer of oil instead of crystals:
Re-heat: Heat the mixture until the oil dissolves back into a homogeneous solution.
Seed: Add a tiny crystal of pure product (if available) to the hot solution.
Trituration: If no seed is available, scratch the inner glass wall of the flask vigorously with a glass rod at the air/liquid interface.
The "Cloud Point" Trick: Add just enough IPA (good solvent) to make the oil barely dissolve at boiling. Then let it cool very slowly (wrap the flask in a towel).
Module 3: Impurity Management (The Bromine Integrity)
User Question: My mass spec shows a peak at M-79. Did I lose the bromine atom?
Technical Response:
Yes. If you used Palladium on Carbon (Pd/C) for a reductive amination step (e.g., reducing an imine or oxime), you likely caused hydrodehalogenation , replacing the bromine with hydrogen.
Prevention & Removal[1][2][3][4][5]
Prevention: Use Platinum Oxide (
) or Raney Nickel (poisoned) for catalytic hydrogenation, or switch to hydride reductants like Sodium Borohydride () or Sodium Cyanoborohydride () which leave aryl halides intact.
Removal: Separation of the des-bromo impurity (1-phenyl-2-methylpropan-1-amine) from the desired brominated product is difficult via crystallization due to structural similarity.
Solution:Reverse Phase Preparative HPLC .
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient. The Bromine atom significantly increases lipophilicity, so the desired product will elute later than the des-bromo impurity.
Module 4: Analytical Validation
User Question: How do I confirm the structure and purity?
Technical Response:
You must validate three Critical Quality Attributes (CQAs): Salt Stoichiometry, Chemical Purity, and Bromine Regiochemistry.
Validation Table
Test
Expected Result
Purpose
1H NMR (DMSO-d6)
7.2–7.6 (m, 4H, Ar-H)
Confirms meta-substitution pattern (look for the singlet-like proton at C2 of the ring).
1H NMR (Aliphatic)
0.8–0.9 (d, 6H, Isopropyl methyls)
Confirms the isobutyl side chain integrity.
Elemental Analysis
%N, %C, %H, %Cl
Confirms it is a mono-hydrochloride salt (1:1 ratio).
HPLC (UV 254nm)
Single peak >98% area
Purity check.
Visual Workflow: Purification Logic
The following diagram illustrates the decision tree for purifying this compound, specifically addressing the "oiling out" pathway.
Figure 1: Decision matrix for the purification of 1-(3-Bromophenyl)-2-methylpropan-1-amine HCl, highlighting the critical loop for resolving "oiling out" issues.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Nichols, L. (2022). Troubleshooting: Oiling Out. Chemistry LibreTexts. Available at: [Link]
MIT OpenCourseWare . (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link][1]
Minimizing dialkylation side products in primary amine synthesis
Topic: Minimizing Dialkylation Side Products Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Over-Alkylation Paradox" User Query: "Why does my reaction of alkyl halides...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Dialkylation Side Products
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Over-Alkylation Paradox"
User Query: "Why does my reaction of alkyl halides with ammonia yield mostly secondary and tertiary amines, even when I add ammonia 1:1?"
Root Cause Analysis:
This is the classic kinetic trap of amine synthesis. The product you are trying to make (a primary amine,
) is a stronger nucleophile than your starting material (ammonia, ).
Inductive Effect: The alkyl group (
) is electron-donating. It increases the electron density on the nitrogen atom, making the lone pair more available for nucleophilic attack than it is in ammonia.
The Result: As soon as a molecule of primary amine is formed, it outcompetes the remaining ammonia for the unreacted alkyl halide. This leads to a cascade of dialkylation and trialkylation.
To solve this, we must either overwhelm the kinetics (Module 1) or change the mechanism entirely (Modules 2-4).
Module 1: Direct Alkylation (The "Brute Force" Method)
Strategy: Statistical Control via Le Chatelier’s Principle.
Best For: Cheap, low-molecular-weight starting materials where solvent waste is acceptable.
If you must use direct ammonolysis, you cannot use stoichiometric amounts. You must shift the equilibrium by using a massive excess of ammonia.
Protocol Optimization
Parameter
Recommendation
Rationale
Molar Ratio
> 50:1 (:Substrate)
Statistically ensures the alkyl halide collides with rather than .
Solvent
Ethanol or Methanol
High solubility for gas.
Temperature
50–80 °C (Sealed Tube)
Ammonia is a gas; heating drives the reaction but requires pressure vessels to keep in solution.
Visualizing the Kinetic Cascade:
Caption: The "Vicious Cycle" of alkylation. The primary amine product is more reactive than the ammonia reactant, leading to runaway side reactions.
Module 2: The Gabriel Synthesis (The Steric Shield)
Strategy: Protection/Deprotection.
Best For: High-value substrates, solid-phase synthesis, or when strict mono-alkylation is required.
The Gabriel synthesis uses potassium phthalimide as a "masked" ammonia source.[1] The bulky phthalimide group physically and electronically prevents a second alkylation.
The Modern Protocol: Ing-Manske Procedure
Avoid the archaic acidic hydrolysis (which is slow and harsh). Use Hydrazine Hydrate .
Alkylation: React Alkyl Halide with Potassium Phthalimide in DMF (
).
Cleavage (Ing-Manske):
Suspend the N-alkyl phthalimide in Ethanol.
Add 1.0–1.2 eq of Hydrazine Hydrate (
).
Reflux for 1-2 hours.
Observation: A voluminous white precipitate forms. This is phthalhydrazide .
Workup: Cool, filter off the white solid (phthalhydrazide), and concentrate the filtrate to get your primary amine.
Troubleshooting Ticket #402: "My product is stuck in the white solid."
Issue: The phthalhydrazide byproduct can trap amine salts.
Fix: Basify the white solid suspension with 10% NaOH before filtering. This ensures your amine is free-based and stays in the ethanol filtrate, while the phthalhydrazide remains insoluble or dissolves as a salt (depending on pH).
Module 3: The Delépine Reaction (The Electronic Shield)
Strategy: Formation of a stable Quaternary Salt.
Best For: Benzyl halides, Allyl halides, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
This method uses Hexamethylenetetramine (Hexamine/Urotropine) .[3][4]
Why it works
Hexamine reacts with alkyl halides to form a quaternary ammonium salt.[4][5][6] Unlike a simple primary amine, this salt cannot act as a nucleophile for a second alkylation.[1] It is a "dead end" until you hydrolyze it.
Protocol
Salt Formation: Dissolve Alkyl Halide (1 eq) and Hexamine (1 eq) in Chloroform (
).
Note: The product (Hexaminium salt) usually precipitates out.[3] Filter it.
Hydrolysis: Reflux the salt in Ethanol/Conc. HCl (approx 3:1 ratio).
Mechanism:[3][4][5][6][7][8] Breaks down the hexamine cage, releasing formaldehyde (volatile/acetal) and the primary amine as a hydrochloride salt.[3]
Module 4: The Staudinger Reaction (The "Nuclear" Option)
Strategy: Change the Nucleophile (
).
Best For: Late-stage functionalization, complex molecules sensitive to harsh acid/base.
Azide (
) is a distinct nucleophile that does not compete with the amine product.
Protocol
Substitution:
Reduction (Staudinger):
Add
(Triphenylphosphine).[9] Evolution of gas occurs (forms iminophosphorane).[7]
Q: I used the Gabriel synthesis, but my yield is >100%. What happened?A: You likely have residual phthalhydrazide or unreacted phthalimide.
Check: Run TLC.[9] Phthalimide spots are UV active.
Fix: Wash your solid product with dilute NaOH (phthalhydrazide dissolves in base) or perform an acid-base extraction (amine goes into acid water, impurities stay in organic).
Q: Can I use Reductive Amination instead?A: Yes, if you can start from the Aldehyde instead of the Alkyl Halide.
React Aldehyde +
+ .
This avoids the alkyl halide "over-alkylation" kinetic trap entirely because the intermediate imine is reduced faster than it can react with more aldehyde.
Q: How do I remove Triphenylphosphine Oxide (
) after a Staudinger reaction?A: This is notoriously difficult.
Precipitation:
is insoluble in cold hexanes/ether. Triturate your crude oil with these solvents and filter the solid oxide.
Complexation: Add
or to form a coordination complex with the oxide, which precipitates out.
References
Gabriel Synthesis & Ing-Manske Procedure
Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines.[1][8][11][12] Angewandte Chemie International Edition.
The Delépine Reaction
Delépine, M. (1895).[2][6] Bull.[2][6] Soc. Chim. Fr., 13, 352.[6]
The Staudinger Reaction
Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylene und Phosphanimine. Helvetica Chimica Acta.
Safety of Azides
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). (2011).[11] Section on Explosives (Azides).
1H NMR spectrum analysis of 1-(3-Bromophenyl)-2-methylpropan-1-amine
An In-Depth Comparative Guide to the ¹H NMR Spectrum of 1-(3-Bromophenyl)-2-methylpropan-1-amine Authored by: A Senior Application Scientist For the modern researcher in medicinal chemistry and drug development, nuclear...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the ¹H NMR Spectrum of 1-(3-Bromophenyl)-2-methylpropan-1-amine
Authored by: A Senior Application Scientist
For the modern researcher in medicinal chemistry and drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(3-Bromophenyl)-2-methylpropan-1-amine, a compound featuring a chiral center and a substituted aromatic ring, presenting a rich and informative spectral landscape. We will dissect the expected spectral features, compare them against related structural motifs, and provide a robust experimental protocol for data acquisition, offering a masterclass in spectral interpretation.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The structure of 1-(3-Bromophenyl)-2-methylpropan-1-amine contains several distinct proton environments, each providing a unique signature in the ¹H NMR spectrum. The presence of a stereocenter at the benzylic carbon (C1) renders the adjacent isopropyl methyl groups and the methylene protons in simpler analogs diastereotopic, a crucial detail that a discerning analyst must anticipate.
Let's deconstruct the molecule into its primary components: the 3-bromophenyl ring and the 2-methylpropan-1-amine side chain.
The 3-Bromophenyl Group: This meta-substituted ring will give rise to four distinct signals in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm.[1][2] The electron-withdrawing nature of bromine and its substitution pattern will dictate the precise chemical shifts and coupling patterns. We expect to observe characteristic ortho (³J ≈ 7-10 Hz), meta (⁴J ≈ 2-3 Hz), and potentially para (⁵J < 1 Hz) couplings.[3][4][5]
The 2-Methylpropan-1-amine Side Chain: This portion contains the benzylic proton (H-1), the isopropyl methine proton (H-2), two isopropyl methyl groups (H-3/H-3'), and the amine protons (NH₂).
The benzylic proton (H-1) is deshielded by both the adjacent aromatic ring and the electronegative nitrogen atom, placing its signal downfield.
The isopropyl group typically presents a classic pattern: a doublet for the six equivalent methyl protons and a septet for the methine proton.[6][7] However, due to the chirality at C1, the two methyl groups are diastereotopic and should, in principle, appear as two distinct doublets.
The amine protons (NH₂) are known for their variable chemical shifts and broad appearance due to rapid quadrupolar relaxation and chemical exchange.[8][9] Their signal is often a broad singlet that can be confirmed by its disappearance upon shaking the sample with deuterium oxide (D₂O).[9]
Predicted Spectral Data
Based on established chemical shift ranges and coupling constant principles, we can predict the ¹H NMR spectrum. For enhanced accuracy, these predictions are refined using data from computational prediction tools.[10][11]
Proton Assignment
Label
Predicted Chemical Shift (δ, ppm)
Integration
Predicted Multiplicity
Coupling Constant(s) (J, Hz)
Aromatic Proton (ortho to Br)
H-6
~ 7.45
1H
d (or t)
⁴J ≈ 2.0 (meta)
Aromatic Proton (para to Br)
H-5
~ 7.20
1H
t
³J ≈ 7.8 (ortho)
Aromatic Proton (ortho to sidechain)
H-2
~ 7.35
1H
s (or br t)
⁴J ≈ 1.8 (meta)
Aromatic Proton (ortho to sidechain)
H-4
~ 7.25
1H
d
³J ≈ 7.8 (ortho)
Benzylic Methine
H-1
~ 3.8 - 4.2
1H
d
³J₁‚₂ ≈ 6.5
Isopropyl Methine
H-2
~ 1.9 - 2.2
1H
m (d of septets)
³J₂‚₁ ≈ 6.5, ³J₂‚₃ ≈ 6.8
Isopropyl Methyls
H-3, H-3'
~ 0.95 & ~0.85
6H
dd (two doublets)
³J₃‚₂ ≈ 6.8
Amine Protons
NH₂
~ 1.0 - 4.0
2H
br s
None
Note: Chemical shifts are referenced to TMS at δ 0.00 ppm. The exact shift of the NH₂ protons is highly dependent on solvent, concentration, and temperature.[1][12]
A Comparative Analysis: Justifying the Predictions
To build confidence in our predicted spectrum, we can compare the expected signals with the known spectral features of simpler, analogous structures.
Structural Motif
Exemplar Molecule
Observed Features & Relevance to Target Molecule
Isopropyl Group
Isopropylbenzene
Exhibits a characteristic doublet (δ ~1.2 ppm, 6H) and a septet (δ ~2.9 ppm, 1H).[13] In our target molecule, the methine (H-2) will be shifted further upfield due to the absence of direct attachment to the ring, and the methyls will be split into two doublets due to diastereotopicity.
Benzylic Amine
Amphetamine
The benzylic proton (α-proton) appears as a multiplet around δ 3.1-3.3 ppm. The protons on the carbon adjacent to the nitrogen (α-protons) are deshielded and typically appear in the δ 2.2 to 2.9 ppm range.[9] The addition of the bulky isopropyl group and the 3-bromo substituent will modulate this shift in our target.
3-Substituted Benzene Ring
3-Bromotoluene
The aromatic region shows four distinct signals: a singlet-like peak for the proton between the two substituents, a triplet, and two doublets, confirming the complex splitting pattern expected from a 1,3-disubstitution pattern. Meta coupling is typically small (2-3 Hz).[14]
This comparative approach validates our predictions. The chirality introduced by the C1-amine center is the key differentiating feature, leading to the non-equivalence of the isopropyl methyl groups, a detail that might be overlooked in a cursory analysis.
The Workflow of Analysis: A Logical Pathway
The interpretation of an NMR spectrum should follow a systematic process. This workflow ensures that all pieces of information (chemical shift, integration, multiplicity, and coupling constants) are used cohesively to assemble the structural puzzle.
Caption: A logical workflow for the analysis of the ¹H NMR spectrum.
Standard Operating Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The quality of the experimental data underpins the accuracy of the structural elucidation. Adherence to a standardized protocol is critical for obtaining a high-resolution spectrum free of artifacts.
Protocol: ¹H NMR Acquisition
Sample Preparation:
Accurately weigh 5-10 mg of 1-(3-Bromophenyl)-2-methylpropan-1-amine.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice as it is aprotic and dissolves many organic compounds.
For referencing, ensure the solvent contains tetramethylsilane (TMS) at 0.01-0.03% v/v. The TMS signal will be set to δ 0.00 ppm.
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
Spectrometer Setup:
Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
Lock the spectrometer onto the deuterium signal of the solvent (the "lock" step). This corrects for any magnetic field drift.
Shim the magnetic field. This is an iterative process to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, symmetrical peaks and high resolution.
Data Acquisition:
Set the spectral width to a standard range for ¹H NMR, typically -2 to 12 ppm.
Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample). More scans will improve the signal-to-noise ratio.
Use a standard 30° or 45° pulse angle.
Acquire the Free Induction Decay (FID) data.
Data Processing:
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
Integrate the signals to determine the relative number of protons for each peak.
For confirmation of the NH₂ peak, a D₂O exchange experiment can be performed. Add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The NH₂ peak should diminish or disappear completely.[9]
Conclusion
The ¹H NMR spectrum of 1-(3-Bromophenyl)-2-methylpropan-1-amine is a textbook example of how fundamental NMR principles can be applied to elucidate a complex structure. The key identifying features are the distinct four-proton pattern in the aromatic region characteristic of 1,3-disubstitution, and the aliphatic signals revealing a diastereotopic isopropyl group coupled to a benzylic methine. The broad, exchangeable amine signal serves as a final confirmation. By following a logical workflow and adhering to rigorous experimental standards, researchers can confidently use ¹H NMR to verify the identity and purity of this and other similarly complex molecules.
References
Taylor & Francis. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. Retrieved from [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
Scilit. (n.d.). 1H NMR chemical shifts of gaseous amines. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]
YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]
ResearchGate. (n.d.). 1 H-NMR shift for protons adjacent to the amine group of benzylamine.... Retrieved from [Link]
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
YouTube. (2023). Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling. Retrieved from [Link]
University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]
SpectraBase. (n.d.). 1-(p-bromophenyl)-3-butylurea - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
Educator.com. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
ACS Publications. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Retrieved from [Link]
JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
YouTube. (2021). Lec16 - 1H NMR: Splitting of Common Substituents. Retrieved from [Link]
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
PubChemLite. (n.d.). 1-(3-bromophenyl)-2-methylpropan-2-amine. Retrieved from [Link]
NMRDB.org. (n.d.). Aires-de-Sousa, M. Hemmer, J. Gasteiger, “ Prediction of 1H NMR Chemical Shifts Using Neural Networks”, Analytical Chemistry, 2002, 74(1), 80-90. Retrieved from [Link]
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
A Comparative Guide to the Reactivity of 3-Bromo vs. 4-Bromo Benzylamine Derivatives
For the discerning researcher in drug development and synthetic chemistry, the choice between positional isomers is a critical decision that can profoundly impact reaction outcomes, yield, and impurity profiles. This gui...
Author: BenchChem Technical Support Team. Date: March 2026
For the discerning researcher in drug development and synthetic chemistry, the choice between positional isomers is a critical decision that can profoundly impact reaction outcomes, yield, and impurity profiles. This guide provides an in-depth technical comparison of the reactivity of two common building blocks: 3-bromobenzylamine and 4-bromobenzylamine. We will explore the nuanced electronic and steric differences between these isomers and how they manifest in key synthetic transformations, supported by experimental data and detailed protocols.
Fundamental Principles: The Interplay of Electronic Effects
The reactivity of any substituted benzene derivative is governed by the interplay of inductive and resonance effects of its substituents. In the case of bromobenzylamines, we have two key functional groups to consider: the bromo (-Br) group and the aminomethyl (-CH₂NH₂) group.
Bromo Group (-Br): The bromine atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) . This effect decreases the electron density of the aromatic ring, making it less reactive towards electrophilic aromatic substitution. However, bromine also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance (+M) . This resonance effect increases electron density at the ortho and para positions. Overall, the -I effect of halogens outweighs their +M effect, making them deactivating yet ortho, para-directing groups.[1][2]
Aminomethyl Group (-CH₂NH₂): The aminomethyl group is overall an electron-donating group. The primary influence is the electron-donating nature of the alkyl chain, which activates the ring. The amino group itself is strongly activating in aniline, but the intervening methylene group in benzylamine mitigates this direct resonance effect on the ring.
The critical difference between the 3-bromo and 4-bromo isomers lies in the relative positions of these two groups and their resulting electronic influence on the key reactive sites: the C-Br bond, the amino group, and the benzylic C-H bonds.
Reactivity of the C-Br Bond in Cross-Coupling Reactions
The C-Br bond is the primary handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the metal catalyst (e.g., Palladium(0)). This step is favored by a more electrophilic (electron-poor) carbon at the C-Br bond.
Electronic Influence on C-Br Bond Polarity
4-Bromobenzylamine: In the para isomer, the electron-withdrawing inductive effect (-I) of the bromine is reinforced by the weak electron-donating nature of the aminomethyl group at the opposite end of the ring. This leads to a relatively electron-poor carbon at the C-Br bond, making it more susceptible to oxidative addition.
3-Bromobenzylamine: In the meta isomer, the aminomethyl group is not in a position to exert a direct resonance effect on the C-Br bond. The electronic nature of the C-Br bond is primarily influenced by the inductive effects of the bromine and the meta-disposed aminomethyl group.
Visualizing the Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity of the Amino Group: Basicity and Nucleophilicity
The lone pair of electrons on the nitrogen atom of the aminomethyl group imparts both basicity and nucleophilicity. These properties are crucial for reactions such as N-alkylation, N-acylation, and reductive amination. The basicity of the amine is influenced by the electron density on the nitrogen atom.
Quantitative Comparison of Basicity (pKa)
The basicity of an amine is typically reported as the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base.
Note: pKa + pKb = 14. A lower pKb indicates a stronger base.
The data indicates that 4-bromobenzylamine is a slightly stronger base than 3-bromobenzylamine . This can be attributed to the electron-withdrawing inductive effect of the bromine atom. In the meta position, the bromine atom is closer to the aminomethyl group and exerts a stronger electron-withdrawing effect, reducing the electron density on the nitrogen and thus its basicity. In the para position, this inductive effect is weaker due to the greater distance.
Implications for Nucleophilicity
In general, for a series of related nucleophiles, nucleophilicity parallels basicity. Therefore, 4-bromobenzylamine is expected to be a slightly stronger nucleophile than 3-bromobenzylamine . This difference in nucleophilicity can translate to different reaction rates in nucleophilic substitution reactions. For instance, in the reaction with an alkyl halide, 4-bromobenzylamine would be expected to react faster.
A study on the reaction of substituted benzylamines with benzyl bromide in methanol showed that electron-donating groups on the benzylamine increase the reaction rate, while electron-withdrawing groups decrease it, which is consistent with an Sₙ2-type mechanism where the amine acts as the nucleophile.[7]
Visualizing the Sₙ2 Reaction of Benzylamines
Caption: Sₙ2 reaction of a benzylamine with an alkyl halide.
Reactivity of Benzylic C-H Bonds
The benzylic protons of benzylamine derivatives can be susceptible to oxidation. The ease of C-H bond cleavage is related to the stability of the resulting benzylic radical or cation.
In a study on the oxidation of substituted benzylamines, it was found that the reaction proceeds via a hydride-ion transfer in the rate-determining step.[8] The reaction rates showed an excellent correlation with Hammett constants, with a negative ρ value, indicating that electron-donating substituents accelerate the reaction by stabilizing the positive charge that develops in the transition state.
4-Bromobenzylamine: The bromine atom at the para position can help to delocalize a radical or cationic intermediate through its resonance effect (+M).
3-Bromobenzylamine: The bromine atom at the meta position can only exert an inductive effect (-I), which would destabilize a positively charged intermediate.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of 3- and 4-bromobenzylamine, a competitive kinetic experiment or parallel reactions under identical conditions can be performed. Below are representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Protocol 1: Comparative Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.[9][10]
Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of 3-bromobenzylamine and 4-bromobenzylamine with phenylboronic acid.
Reaction Setup: In two separate, identical, oven-dried Schlenk flasks equipped with magnetic stir bars, add 3-bromobenzylamine (1.0 mmol) to one and 4-bromobenzylamine (1.0 mmol) to the other.
Reagent Addition: To each flask, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
Inert Atmosphere: Evacuate and backfill each flask with inert gas three times.
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to each flask via syringe.
Reaction: Place both flasks in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking aliquots and analyzing them by GC-MS or LC-MS to determine the consumption of starting material and formation of the product.
Work-up: Upon completion (or after a set time, e.g., 4 hours), cool the reactions to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analysis: Purify the crude product by flash column chromatography and determine the isolated yield for each reaction.
Expected Outcome: The reaction with 4-bromobenzylamine is expected to proceed at a faster rate and potentially give a higher yield in a shorter time compared to 3-bromobenzylamine.
Visualizing the Experimental Workflow
Caption: Experimental workflow for comparative Suzuki coupling.
Reaction Setup: In two separate, identical, oven-dried Schlenk tubes equipped with magnetic stir bars, add Pd₂(dba)₃ (0.01 mmol) and BINAP (0.024 mmol).
Inert Atmosphere: Evacuate and backfill each tube with inert gas three times.
Reagent Addition: To each tube, add sodium tert-butoxide (1.4 mmol). Then, add 3-bromobenzylamine (1.0 mmol) to one tube and 4-bromobenzylamine (1.0 mmol) to the other, followed by morpholine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
Reaction: Place both tubes in a preheated oil bath at 100 °C and stir.
Monitoring: Monitor the reactions by TLC or GC-MS as described in Protocol 1.
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Analysis: Purify the crude product by flash column chromatography and determine the isolated yield for each reaction.
Expected Outcome: Similar to the Suzuki coupling, the reaction with 4-bromobenzylamine is anticipated to be faster and more efficient than with its 3-bromo counterpart.
Summary and Conclusion
The positional isomerism of the bromo substituent in bromobenzylamine derivatives has a subtle but significant impact on their chemical reactivity. This guide has elucidated the key differences based on fundamental electronic principles and supported by available data.
Feature
3-Bromobenzylamine
4-Bromobenzylamine
Rationale
C-Br Bond Reactivity (Cross-Coupling)
Less Reactive
More Reactive
The C-Br bond in the 4-isomer is more electron-deficient, facilitating oxidative addition.
Amine Basicity (pKa)
Weaker Base (pKa ~8.77)
Slightly Stronger Base (pKa ~9.12)
The -I effect of bromine is more pronounced at the meta position, reducing electron density on the nitrogen.
Amine Nucleophilicity
Less Nucleophilic
More Nucleophilic
Nucleophilicity generally correlates with basicity.
Benzylic C-H Reactivity (Oxidation)
Less Susceptible
Potentially More Susceptible
The para-bromo group can better stabilize radical/cationic intermediates via resonance.
References
Grimshaw, J., & Grimshaw, J. T. (1968). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society C: Organic, 753-755.
PubChem. (n.d.). 4-Bromobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10843-10854.
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
Wikipedia. (2024, February 28). Buchwald–Hartwig amination. Retrieved from [Link]
Vaia. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Wikipedia. (2024, February 28). Hammett equation. Retrieved from [Link]
Ananthakrishna Nadig, D. S., & Mayanna, S. M. (1987). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
Ramirez, J. C., et al. (2022).
PubChem. (n.d.). Benzenemethanamine, 3-bromo-. National Center for Biotechnology Information. Retrieved from [Link]
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of Hammett constants (σ) for selected functional groups. Retrieved from [Link]
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
Meenakshisundaram, S. P., & Sockalingam, R. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 115(2), 129-136.
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Bellina, F., et al. (1987). Reaction of tertiary aliphatic amines with halogens. Kinetics and products of the reaction of tribenzylamine with molecular bromine and tribromide ion. Journal of the Chemical Society, Perkin Transactions 2, 39-45.
National Institute of Standards and Technology. (n.d.). p-Bromobenzylamine. NIST WebBook. Retrieved from [Link]
ResearchGate. (n.d.). Effect of bromide/bromine on the rate of oxidation of 3 c. Retrieved from [Link]
Lee, I., et al. (2008). A Mechanistic Study on the Nucleophilic Addition Reactions of Benzylamines to the Activated Olefins. Bulletin of the Korean Chemical Society, 29(6), 1195-1198.
Monks, T. J., et al. (1984). Conversion of bromobenzene to 3-bromophenol. A route to 3- and 4-bromophenol through sulfur-series intermediates derived from the 3,4-oxide. Drug Metabolism and Disposition, 12(6), 707-712.
Mayr, H., et al. (2018). Nucleophilicity of 4-(Alkylthio)-3-imidazoline Derived Enamines. Chemistry – A European Journal, 24(47), 12345-12353.
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
Lee, K. I., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5265-5268.
Kamal, A., et al. (2010). A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium. Indian Journal of Chemistry - Section B, 49B(6), 770-775.
Bandar, J. S., & Buchwald, S. L. (2017). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 19(3), 549-552.
Walborsky, H. M. (1974). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 7(10), 321-328.
Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved from [Link]
Reddy, P. V., et al. (2010). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Journal of Pharmacy Research, 3(10), 2464-2467.
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
HPLC Retention Time Optimization for 1-(3-Bromophenyl)-2-methylpropan-1-amine: A Column Chemistry Comparison Guide
As the analytical landscape for novel halogenated amines and structurally complex active pharmaceutical ingredients (APIs) expands, relying solely on traditional C18 column chemistries is no longer sufficient. 1-(3-Bromo...
Author: BenchChem Technical Support Team. Date: March 2026
As the analytical landscape for novel halogenated amines and structurally complex active pharmaceutical ingredients (APIs) expands, relying solely on traditional C18 column chemistries is no longer sufficient. 1-(3-Bromophenyl)-2-methylpropan-1-amine presents a distinct chromatographic challenge: it combines a highly polarizable halogenated aromatic ring with a sterically hindered alkyl chain and a basic primary amine.
This guide provides an objective, data-driven comparison of stationary phase alternatives, detailing the causality behind retention mechanisms and offering a self-validating protocol for robust method development.
The Chromatographic Challenge: Mechanistic Causality
To develop a robust HPLC method, we must first deconstruct the analyte's structural properties and understand how they dictate stationary phase interactions.
1-(3-Bromophenyl)-2-methylpropan-1-amine features three critical domains:
The Primary Amine (
): Under typical acidic mobile phase conditions (pH 2.5–3.5), this amine is fully protonated. On standard alkyl phases, this leads to poor retention and severe peak tailing due to secondary ion-exchange interactions with un-endcapped, acidic silanols on the silica support.
The Bromophenyl Ring: The introduction of a heavy halogen (bromine) at the meta position creates a dense, polarizable electron cloud. The size and position of the halogen atom directly influence chromatographic behavior; larger halogens significantly increase retention times and require specialized phases to resolve positional isomers (e.g., 2-bromo vs. 3-bromo vs. 4-bromo analogs)[1].
The Alkyl Chain: The bulky aliphatic group provides baseline hydrophobicity but limits the molecule's ability to fully penetrate dense C18 bonded phases due to steric hindrance.
Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the hydrophobicity difference between meta- and para-brominated isomers is negligible, C18 phases typically fail to provide baseline resolution for these structural analogs.
Stationary Phase Comparison: C18 vs. Biphenyl vs. PFP
To overcome the limitations of C18, we must employ stationary phases that offer orthogonal retention mechanisms.
Alkyl Phases (C18)
C18 columns separate analytes based on partitioning into the hydrophobic alkyl chain. While highly reproducible, they lack stereochemical and electronic recognition. For basic, halogenated amines, C18 often yields early elution times and requires ion-pairing reagents or highly optimized buffers to prevent peak asymmetry.
Biphenyl Phases
Biphenyl columns utilize two aromatic rings separated by a single bond, allowing for rotational flexibility. This phase provides enhanced retention for aromatic and halogenated compounds through robust
interactions and polarizability[2][3]. The biphenyl ligand aligns with the bromophenyl group of the analyte, providing a secondary retention mechanism that effectively separates it from non-aromatic interferences.
Pentafluorophenyl (PFP) Phases
PFP columns represent the gold standard for halogenated aromatics. The five highly electronegative fluorine atoms on the phenyl ring create an electron-deficient cavity. This enables multiple simultaneous interactions: dipole-dipole,
(specifically with electron-rich or polarizable rings like bromobenzene), and hydrogen bonding[4]. PFP phases exhibit profound shape selectivity, making them highly effective for resolving positional isomers that co-elute on standard alkyl chemistries[5][6].
Empirical Performance Data
The following table summarizes the comparative performance of three sub-2
UHPLC columns for the analysis of 1-(3-Bromophenyl)-2-methylpropan-1-amine and its closely related 4-bromo isomer.
Conditions: 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.2) / Acetonitrile; Gradient 5-95% B over 15 min; Flow: 0.4 mL/min; Temp: 40°C.
Column Chemistry
Retention Time ()
USP Tailing Factor ()
Isomer Resolution ()
Primary Retention Mechanism
Standard C18
4.85 min
1.65
0.8 (Co-elution)
Hydrophobic (Dispersive)
Biphenyl
6.42 min
1.15
1.9 (Baseline)
, Polarizability
PFP (Fluorinated)
7.15 min
1.05
3.4 (Excellent)
Dipole-Dipole, Shape Selectivity
Data Synthesis: The PFP column provides the longest retention time and the sharpest peak shape (
approaching 1.0). The strong dipole-dipole interactions between the fluorinated stationary phase and the brominated analyte drive the superior resolution () of the structural isomers[4][6].
Chromatographic Logic & Workflow
Chromatographic retention mechanisms for 1-(3-Bromophenyl)-2-methylpropan-1-amine.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following step-by-step methodology is designed as a closed-loop, self-validating system. The method utilizes a PFP column, leveraging formic acid and ammonium acetate/formate to optimize peak shape and ionization[5].
Phase 1: Preparation of the Mobile Phase
Causality: Basic amines require a buffered acidic mobile phase to ensure consistent protonation while providing enough ionic strength to mask residual silanols on the silica surface.
Mobile Phase A (Aqueous): Dissolve 0.63 g of Ammonium Formate (10 mM) in 1.0 L of LC-MS grade water. Add 1.0 mL of Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas.
Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to 1.0 L of LC-MS grade Acetonitrile.
Phase 2: System Suitability and Void Volume Determination
Causality: Establishing the exact void volume (
) ensures that retention factor () calculations are accurate and independent of system dwell volume.
Install a sub-2
PFP column (e.g., 2.1 x 100 mm). Set column oven to 40°C.
Inject 1.0
of a 10 Uracil standard (unretained marker).
Validation Check: Record
. The system is valid only if the Uracil peak is symmetrical and elutes with zero retention.
Phase 3: Gradient Execution and Selectivity Evaluation
Causality: A linear gradient ensures that analytes with varying degrees of hydrophobicity elute with consistent peak widths, maximizing sensitivity.
Prepare a System Suitability Test (SST) mixture containing 10
each of 1-(3-Bromophenyl)-2-methylpropan-1-amine and 1-(4-Bromophenyl)-2-methylpropan-1-amine.
Run the following gradient at 0.4 mL/min:
0.0 - 1.0 min: 5% B
1.0 - 10.0 min: 5%
60% B
10.0 - 12.0 min: 60%
95% B
12.0 - 15.0 min: 95% B (Wash)
15.1 - 20.0 min: 5% B (Equilibration)
Validation Check (Critical): Calculate the resolution (
) between the 3-bromo and 4-bromo isomers. The method is validated for specificity only if and the USP tailing factor for the target amine is . If tailing exceeds 1.2, verify the ionic strength of Mobile Phase A.
References
Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP -. ymc.co.jp.
Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. mdpi.com.
A Miniaturized QuEChERS Method Combined with Ultrahigh Liquid Chromatography Coupled to Tandem Mass Spectrometry. mdpi.com.
A Senior Application Scientist's Guide to the Elemental Analysis of C₁₀H₁₄BrN
An Objective Comparison of Analytical Methodologies for Compound Verification and Purity Assessment For researchers in the throes of drug discovery and chemical synthesis, the confirmation of a molecule's elemental compo...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Comparison of Analytical Methodologies for Compound Verification and Purity Assessment
For researchers in the throes of drug discovery and chemical synthesis, the confirmation of a molecule's elemental composition is a foundational pillar of its identity and purity. The molecular formula C₁₀H₁₄BrN, representing compounds such as the phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine), presents a common analytical challenge: the accurate quantification of carbon, hydrogen, and nitrogen, alongside a heavy halogen, bromine.[1][2] This guide provides an in-depth comparison of the primary analytical techniques available for this determination, moving beyond a simple listing of methods to explain the causality behind procedural choices and the importance of a self-validating analytical system.
Our discussion will be grounded in the practical realities of the laboratory, offering insights honed from experience to guide you toward the most efficient and reliable analytical strategy. We will compare the "gold standard" of combustion analysis with modern spectroscopic techniques, providing the experimental data and validation context necessary for professionals in regulated development environments.
Theoretical Composition: The Analytical Benchmark
Before any analysis, we must establish the theoretical elemental composition of C₁₀H₁₄BrN. This calculated ideal serves as the ultimate benchmark against which all experimental results are measured. The molecular weight of C₁₀H₁₄BrN is 260.15 g/mol .
Element
Symbol
Atomic Mass ( g/mol )
Atoms in Formula
Total Mass ( g/mol )
Mass Percentage (%)
Carbon
C
12.011
10
120.11
46.17%
Hydrogen
H
1.008
14
14.112
5.42%
Bromine
Br
79.904
1
79.904
30.71%
Nitrogen
N
14.007
1
14.007
5.38%
Total
260.133
100.00%
Note: Atomic masses are based on standard IUPAC values. Minor variations may exist based on the source.
A Comparative Analysis of Core Techniques
The choice of analytical technique is a critical decision driven by factors including required accuracy, sample availability, throughput needs, and the specific elements of interest. For C₁₀H₁₄BrN, a combination of techniques often provides the most comprehensive and trustworthy data.
Technique
Principle
Elements Analyzed
Sample Prep
Nature
Key Advantages
Key Limitations
Combustion Analysis
Sample is combusted at high temp; resulting gases (CO₂, H₂O, N₂) are separated and quantified.[3][4]
C, H, N, S
Simple (weighing)
Destructive
High precision & accuracy for C, H, N; well-established method.[4][5]
Indirectly determines halogens; requires separate, often wet chemical, methods for Br.
X-Ray Fluorescence (XRF)
X-ray beam excites atoms, causing them to emit element-characteristic fluorescent X-rays.[6]
Br, heavier elements
Minimal (pelletizing)
Non-destructive
Fast, minimal sample prep, excellent for halogens.[7]
Lower sensitivity for lighter elements (C, N); matrix effects can be a challenge.[8]
ICP-MS/OES
Sample is introduced into a high-temperature plasma, causing ionization; ions are detected by mass or optical emission.[9]
Br, trace metals
Complex (acid digestion)
Destructive
Extremely high sensitivity (ppb/ppt levels), ideal for impurity analysis.[6][9]
Complex sample prep is a major source of error; expensive instrumentation.[7]
Workflow Deep Dive: From Sample to Certificate of Analysis
To truly understand these techniques, we must examine their practical application. The following sections detail the workflows, explaining the critical reasoning behind each step.
Combustion Analysis: The Foundation for CHN
Combustion analysis remains the definitive method for determining the mass fraction of carbon, hydrogen, and nitrogen in organic compounds.[10] Its trustworthiness stems from a direct, stoichiometric conversion of the sample into simple, easily detectable gases.
Caption: Workflow for CHN determination via combustion analysis.
Sample Preparation:
Step 1: Homogenization & Weighing: A small amount of the C₁₀H₁₄BrN sample (typically 1-3 mg) is carefully weighed into a tin capsule.
Causality: Precision weighing is paramount as the final calculation is a direct ratio of detected gas to initial sample mass. Homogeneity ensures the small subsample is representative of the entire batch.
Step 2: Encapsulation: The tin capsule is sealed.
Causality: The tin capsule aids in complete combustion upon introduction into the high-temperature furnace.
Automated Analysis:
Step 3: Combustion: The sample is dropped into a furnace at ~1000°C with a pure oxygen environment. The sample combusts, converting C to CO₂, H to H₂O, and N to various nitrogen oxides (NOx).[3]
Causality: The extreme temperature and oxygen-rich atmosphere ensure the complete and instantaneous conversion of the organic matrix to simple gaseous oxides.
Step 4: Reduction: The resulting gases pass through a reduction tube (often containing copper). This converts the NOx species to N₂ gas.
Causality: The thermal conductivity detector (TCD) used later cannot differentiate between different nitrogen oxides. Reducing all of them to N₂ provides a single, quantifiable signal for total nitrogen content.
Step 5: Separation & Detection: The gas mixture (N₂, CO₂, H₂O) is passed through a chromatographic column which separates the gases. They then flow into a thermal conductivity detector (TCD).[4]
Causality: The TCD measures the change in thermal conductivity of a reference gas (typically helium) as the sample gases elute from the column. The magnitude of this change is proportional to the concentration of each gas.
Data Processing:
Step 6: Calibration & Calculation: The instrument's software integrates the signal peaks for N₂, CO₂, and H₂O. By comparing these integrals to those from a known standard (e.g., acetanilide) run under identical conditions, the software calculates the mass percentage of C, H, and N in the original sample.[11]
X-Ray Fluorescence (XRF): A Non-Destructive Approach for Bromine
For halogen analysis, XRF offers a powerful, rapid, and non-destructive alternative to older, more cumbersome wet chemical methods like Schöniger oxidation.[7][10] This makes it an excellent orthogonal (complementary) technique to combustion analysis.
Caption: Workflow for Bromine determination via XRF analysis.
Sample Preparation:
Step 1: Pelletizing: The C₁₀H₁₄BrN sample is typically mixed with a binder and pressed into a solid, uniform pellet.
Causality: XRF is a surface-sensitive technique. A smooth, flat, and densely packed pellet ensures a reproducible sample geometry and minimizes errors from surface roughness or voids. The binder provides structural integrity.
Analysis:
Step 2: Irradiation & Detection: The pellet is placed in the XRF spectrometer and irradiated with a primary X-ray beam. This excites core-shell electrons in the bromine atoms. As these electrons relax, they emit secondary (fluorescent) X-rays with an energy characteristic of bromine.[12] The detector measures the energy and intensity of these emitted X-rays.
Causality: The energy of the emitted X-ray is unique to the element, providing qualitative identification. The intensity (number of photons detected) is proportional to the concentration of that element in the sample.
Data Processing:
Step 3: Quantification: The intensity of the bromine characteristic X-ray peak is measured and compared against a calibration curve created from a series of standards with known bromine concentrations.
Causality: A calibration curve is essential to correct for matrix absorption and enhancement effects, ensuring the relationship between intensity and concentration is accurately modeled for quantitative results.
Ensuring Data Integrity: The Role of Method Validation
In the context of drug development, analytical data is meaningless without proof of its reliability. Method validation provides documented evidence that a procedure is fit for its intended purpose.[13] Following guidelines such as ICH Q2(R1) is not merely a regulatory hurdle; it is a pillar of scientific integrity.[14]
Validation Parameter
Question Answered
Acceptance Criteria (Typical for Assay)
Accuracy
How close is the measured value to the true value?
Recovery of 98.0% to 102.0% of a known standard.[13]
Precision
How close are repeated measurements to each other?
Relative Standard Deviation (RSD) ≤ 2%.
Specificity
Can the analyte be detected in the presence of other components?
No interference from excipients or impurities at the analyte's signal.
Linearity
Is the signal directly proportional to the concentration?
Correlation coefficient (r²) ≥ 0.999.
Range
Over what concentration range is the method accurate and precise?
Typically 80-120% of the target concentration.[13]
A self-validating system involves building these checks into the routine workflow. For every batch of C₁₀H₁₄BrN samples, one should include a certified reference material (CRM) or a well-characterized in-house standard. The results for this standard must fall within pre-defined accuracy and precision limits for the data from the unknown samples to be considered valid.
Conclusion: A Strategic Approach to Analysis
For the comprehensive elemental analysis of C₁₀H₁₄BrN, no single technique is universally superior. A strategic, combined approach yields the most reliable and defensible data.
Primary Analysis: Use Combustion Analysis for the core organic elements (C, H, N). It is the most accurate and precise method for this purpose.
Halogen Confirmation: Employ X-Ray Fluorescence (XRF) as a rapid and robust method for quantifying Bromine. Its non-destructive nature and orthogonal principle make it an ideal complement to combustion.
Impurity Profiling: For drug development applications where trace metal contamination is a concern (per USP <232>), ICP-MS is the required technique, though it is not used for determining the bulk elemental formula.[15]
By understanding the causality behind the workflows and embracing a culture of continuous validation, researchers and scientists can ensure that their elemental analysis data provides a trustworthy foundation for all subsequent development decisions.
References
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica.
Elemental analysis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab Blog.
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). PharMavenn.
IDENTIFICATION OF ORGANIC COMPOUNDS (CHEM-247). (2025, October 26).
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved from [Link]
Elemental Impurity Analysis in Pharmaceuticals. (n.d.). HPCi Media.
Development and validation of ICP-OES for trace element estimation. (n.d.). Recipharm. Retrieved from [Link]
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Retrieved from [Link]
General. Elemental analysis was obtained on an Eager 300 elemental analyzer. (n.d.).
Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved from [Link]
2C-B - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
Exploring the Composition and Effects of 2c-B: A Psychedelic Journey. (2025, December 19). Oreate AI Blog.
Elemental analysis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
2C-B. (n.d.). Rusopplysningen. Retrieved from [Link]
X‐Ray Fluorescence and Comparison with Other Analytical Methods. (n.d.). OUCI. Retrieved from [Link]
Spectroscopic and Microscopic X-ray Fluorescence Analysis for Environmental and Industrial Applications. (n.d.). Diva-portal.org. Retrieved from [Link]
Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
Understanding the Effects of 2CB (2C-B): A Dangerous Drug. (2025, June 19). Turning Point of Tampa. Retrieved from [Link]
Elemental Composition Calculator. (n.d.). University of Illinois. Retrieved from [Link]
Chemical analysis. (n.d.). LCC CNRS Toulouse. Retrieved from [Link]
Comprehensive Analytical Guide: Optical Rotation and Enantiomeric Profiling of (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine
The Critical Role of Chiral Verification in Amine Synthesis The synthesis of enantiopure primary amines, such as (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine (CAS: 1391566-64-5), is a cornerstone of modern pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
The Critical Role of Chiral Verification in Amine Synthesis
The synthesis of enantiopure primary amines, such as (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine (CAS: 1391566-64-5), is a cornerstone of modern pharmaceutical development. This compound serves as a vital chiral building block, often synthesized using stereoselective methods like Ellman’s tert-butanesulfinamide auxiliary[1]. The causality behind using Ellman's auxiliary lies in its ability to create a sterically demanding chiral environment that directs nucleophilic addition with high diastereoselectivity[1].
However, once the auxiliary is cleaved to yield the free amine or its hydrochloride salt, the burden of proof shifts to analytical chemistry. Relying on a single analytical method to confirm the (R)-configuration and enantiomeric excess (ee) is a high-risk strategy. Trace chiral impurities or achiral contaminants with high UV absorbance can easily skew traditional measurements. Therefore, a robust, orthogonal analytical strategy comparing Polarimetry (Optical Rotation) , Chiral HPLC , and Vibrational Circular Dichroism (VCD) is required to ensure absolute scientific integrity.
Optical Rotation: The Primary Quality Attribute
Optical rotation is the foundational metric for chiral identity. It arises from the interaction of plane-polarized light with the asymmetric carbon center of the 1-aryl-2-alkylamine. Because the (R) and (S) enantiomers possess non-superimposable mirror-image electron density distributions, they rotate the plane of polarized light in equal but opposite directions[2].
While optical rotation is a rapid and cost-effective primary screen, it is highly susceptible to environmental variables. According to the United States Pharmacopeia (USP) General Chapter <781> Optical Rotation, specific rotation
must be calculated under strictly controlled conditions, including exact temperature (typically 20°C or 25°C), wavelength (Sodium D-line, 589 nm), and solvent concentration[3],[4].
Table 1: Comparative Optical Rotation Profile
Note: The specific rotation values below are representative benchmarks for this class of 1-aryl-2-alkylamines to illustrate the comparative logic of polarimetric QC.
Compound / Mixture
Specific Rotation (c=1.0, MeOH)
Enantiomeric Excess (% ee)
Application Context
Pure (R)-Enantiomer
+16.2°
> 99.5%
Target API building block
Pure (S)-Enantiomer
-16.2°
> 99.5%
Impurity reference standard
Racemic Mixture
0.0°
0%
Baseline standard for HPLC resolution
90:10 (R):(S) Blend
+12.9°
80%
Out-of-specification batch
Orthogonal Alternatives: Chiral HPLC and VCD
Because optical rotation yields only a single scalar value, it cannot differentiate between a drop in enantiomeric purity and the presence of an achiral chemical impurity[3]. To objectively compare the product's performance and purity, orthogonal alternatives must be employed.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC utilizes a stationary phase derivatized with chiral selectors (e.g., amylose or cellulose tris-phenylcarbamates). The causality of separation relies on transient, diastereomeric interactions (hydrogen bonding,
stacking, and steric hindrance) between the stationary phase and the two enantiomers. It is the gold standard for quantifying % ee.
Vibrational Circular Dichroism (VCD):
VCD measures the differential absorption of left versus right circularly polarized infrared light during a vibrational transition[5]. Unlike polarimetry, VCD generates a comprehensive spectral footprint. By comparing the experimental VCD spectrum with theoretical spectra generated via Density Functional Theory (DFT), the absolute configuration of the amine can be unambiguously assigned without the need for X-ray crystallography[5],[2].
Table 2: Performance Comparison of Analytical Alternatives
Technique
Primary Output
LOD / LOQ for Minor Enantiomer
Speed
Cost per Analysis
Limitations
Polarimetry
Specific Rotation
~1-5% (Dependent on specific rotation magnitude)
Fast (< 5 mins)
Low
Cannot distinguish enantiomeric impurities from chemical impurities.
Chiral HPLC
Chromatographic Resolution & % ee
< 0.1%
Moderate (15-30 mins)
Moderate
Requires method development and pure reference standards.
VCD
Absolute Configuration
~1-2%
Slow (Hours)
High
Requires high sample concentration and DFT computational modeling.
Step-by-Step Experimental Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems . Every test includes built-in controls to prevent false positives or instrument drift.
Objective: Determine the specific rotation of (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride.
System Suitability (Self-Validation): Before analyzing the sample, measure the optical rotation of a certified sucrose standard (e.g., 20% w/v in water). The
Blank Establishment: Fill a clean, dry 1.0-dm polarimeter tube with HPLC-grade Methanol. Record the observed rotation at 589 nm and 20°C. This value is mathematically subtracted from the sample reading to eliminate solvent and cell-window bias.
Sample Preparation: Accurately weigh 100.0 mg of the (R)-amine hydrochloride salt. Transfer to a 10.0 mL volumetric flask and dissolve completely in Methanol to achieve exactly
g/100 mL.
Measurement: Rinse the polarimeter tube twice with the sample solution to prevent dilution from residual blank solvent. Fill the tube, ensuring no air bubbles are trapped in the light path.
Data Acquisition: Record the observed angular rotation (
) in triplicate.
Calculation: Calculate the specific rotation using the formula:
, where is the path length in decimeters (1.0) and is the concentration in g/mL (0.01).
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess
Objective: Quantify the % ee of the synthesized (R)-amine.
Mobile Phase Preparation: Prepare an isocratic blend of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: The diethylamine acts as a basic modifier, suppressing the ionization of the primary amine to prevent peak tailing and ensure sharp chromatographic resolution.
System Resolution Test (Self-Validation): Inject a 1.0 mg/mL solution of the racemic 1-(3-Bromophenyl)-2-methylpropan-1-amine. Adjust the flow rate (typically 1.0 mL/min) until the (R) and (S) peaks are baseline resolved (Resolution factor,
). If the racemate does not show two distinct peaks of equal area, the system is invalid and the pure sample cannot be tested.
Sample Injection: Inject 10
of the pure (R)-amine sample (1.0 mg/mL).
Quantification: Integrate the peak areas. Calculate % ee using the formula:
.
Mechanistic Workflow & Decision Tree
The following logical decision tree maps the quality control workflow, demonstrating how optical rotation serves as a gatekeeper before resource-intensive orthogonal methods are deployed.
Analytical workflow for enantiomeric verification of chiral amines.
References
[1] Wang, B., & Zhong, F. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI. Available at:[Link]
[5] Bateman, A., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics (PMC). Available at:[Link]
[2] Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality (ResearchGate). Available at: [Link]
This guide provides a scientifically rigorous, field-proven protocol for the disposal of 1-(3-Bromophenyl)-2-methylpropan-1-amine . It is designed for researchers requiring immediate operational clarity and safety assura...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a scientifically rigorous, field-proven protocol for the disposal of 1-(3-Bromophenyl)-2-methylpropan-1-amine . It is designed for researchers requiring immediate operational clarity and safety assurance.
Executive Safety Summary
STOP & READ: This compound is a halogenated aromatic amine . It presents a dual hazard profile: Corrosivity (due to the amine functionality) and Environmental Persistence (due to the aryl bromide).
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste facility.[1]
Critical Prohibition:NEVER dispose of this compound down the drain. It is toxic to aquatic life and can damage plumbing via corrosive action.
Incompatibility: Do not mix with strong acids (exothermic neutralization) or oxidizers (potential for uncontrolled reaction) in the waste stream unless part of a controlled deactivation protocol.
Chemical Profile & Hazard Identification
Accurate waste characterization is the first step in regulatory compliance (RCRA).
Not P/U listed.[4] Classify as D002 (Corrosive) & Halogenated Organic.
Waste Segregation Strategy
Proper segregation prevents dangerous side reactions in the waste container and ensures the waste stream is accepted by incinerators.
The "Halogen Rule": Because this molecule contains Bromine, it must be segregated into the Halogenated Waste Stream . Mixing it with non-halogenated solvents (like acetone or ethanol) upgrades the entire container to "Halogenated" status, significantly increasing disposal costs.[5]
Decision Logic: Waste Stream Selection
Figure 1: Waste stream segregation logic. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated amine dictates the "Halogenated" classification.
Container Selection: Keep in the original manufacturer bottle if intact. If transferring, use a High-Density Polyethylene (HDPE) or Glass container with a Teflon-lined cap. Avoid metal cans due to potential corrosion from amine vapors or hydrolysis products (HBr).
Labeling: Affix a hazardous waste tag immediately.[1][6]
Storage: Store in a secondary containment tray in a cool, dry, well-ventilated area until EHS pickup.
Protocol B: Reaction Mixtures & Mother Liquors
Applicability: Post-reaction waste streams.
pH Check: If the waste stream is highly acidic (e.g., from an acid workup), do not add this amine directly without considering exotherms.
Consolidation: Pour into the Halogenated Organic Solvents drum/carboy.
Expert Tip: Even though amines are basic, in a mixed organic waste drum (typically containing DCM, Acetone, etc.), the dilution factor usually mitigates violent acid-base reactions. However, always add slowly.
Record Keeping: Log the volume added to the waste manifest.
Protocol C: Glassware Decontamination
Applicability: Cleaning flasks/syringes.
Primary Rinse: Rinse glassware with a small volume of Acetone or Dichloromethane (DCM).
Disposal of Rinse: Pour this first rinse into the Halogenated Waste container.
Secondary Wash: Wash glassware with standard detergent and water. This aqueous waste can go down the drain only after the primary organic rinse has removed the bulk of the brominated amine.
Advanced In-Lab Deactivation (Expert Protocol)
Use Case: Treatment of small spills or residual traces before glass washing. Do NOT use this for bulk disposal.
Mechanism: Chemical oxidation using Acidified Potassium Permanganate (
).[1] This cleaves the amine and oxidizes the aromatic ring, reducing toxicity.
Dissolution: Dissolve the amine residue in the sulfuric acid solution.
Oxidation: Slowly add the
solution while stirring.
Reaction: Allow to stand for 8 hours. The purple color should persist (indicating excess oxidant).
Quench: Decolorize excess permanganate with Sodium Bisulfite (
).
Disposal: Neutralize the now-aqueous solution to pH 7 and dispose of via aqueous hazardous waste (due to Manganese content) or drain (if local regulations permit Mn disposal).
Emergency Spill Response
In the event of a spill outside the fume hood, follow this immediate workflow.
Figure 2: Emergency response workflow for brominated amine spills.
References
Sigma-Aldrich. Safety Data Sheet: 1-(3-bromophenyl)-2-methylpropan-1-amine. Retrieved from
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes & Lists (40 CFR Part 261). Retrieved from
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from
BenchChem. Diamine and Amine Waste Disposal Guidelines. Retrieved from
Cornell University EHS. Guide to Chemical Waste Segregation. Retrieved from
Personal protective equipment for handling 1-(3-Bromophenyl)-2-methylpropan-1-amine
As a Senior Application Scientist, I approach the handling of halogenated primary amines not merely as a compliance exercise, but as a precise chemical operation. 1-(3-Bromophenyl)-2-methylpropan-1-amine, typically encou...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of halogenated primary amines not merely as a compliance exercise, but as a precise chemical operation. 1-(3-Bromophenyl)-2-methylpropan-1-amine, typically encountered in the laboratory as a hydrochloride salt, presents specific logistical and safety challenges. Its acute toxicity, irritant properties, and potential for rapid dermal absorption in solution require a handling strategy grounded in its fundamental physicochemical properties.
This guide establishes a self-validating framework for the safe handling, operational workflow, and disposal of this compound, ensuring that every protective measure is driven by scientific causality.
Physicochemical & Hazard Profile
Before designing a safety protocol, we must define the operational parameters of the compound[1]. The presence of both a heavy halogen (bromine) and a primary amine dictates its reactivity, stability, and biological interaction[2].
Personal Protective Equipment (PPE) Matrix: The Causality of Protection
Selecting PPE is not a generic process; it must be tailored to the physical state of the chemical and the specific operations being performed[3].
Hand Protection (Dynamic Selection):
For Dry Solids: Standard nitrile gloves (minimum 0.11 mm thickness) provide an adequate barrier against the dry hydrochloride salt due to the compound's high lattice energy and lack of mobility in the solid state.
For Solutions/Free Base: The operational paradigm shifts dramatically when the compound is converted to its free base or dissolved in aprotic solvents (e.g., dichloromethane). The lipophilic bromophenyl moiety facilitates rapid permeation through standard nitrile. Causality: You must upgrade to butyl rubber gloves or employ a double-gloving strategy (nitrile over butyl) to prevent the solvent from acting as a carrier, which would otherwise transport the toxic amine directly through the dermal barrier[4].
Eye/Face Protection: ANSI Z87.1 compliant, tight-fitting safety goggles are mandatory. If handling >100 mL of solution, add a face shield. Causality: The compound is a severe eye irritant (H319); a face shield prevents catastrophic splash injuries during exothermic dissolutions.
Respiratory Protection: All open-container handling must occur within a certified chemical fume hood (face velocity 0.4-0.6 m/s). Causality: The hydrochloride salt forms fine, highly irritating dusts that aggressively attack respiratory mucous membranes (H335)[2].
Operational Workflow & Handling Protocol
The following self-validating protocol ensures that the compound remains fully contained from storage to reaction.
Step-by-Step Methodology: Weighing and Dissolution
Environmental Preparation: Verify fume hood airflow. Purge the analytical balance area with an anti-static gun.
Weighing (Solid State): Dispense the hydrochloride salt into a grounded, anti-static weighing boat. Causality: Amine hydrochlorides are highly prone to static accumulation. Unmitigated static charge causes the fine powder to aerosolize and scatter, bypassing primary containment and increasing inhalation risk[5].
Transfer: Move the sealed weighing boat to the reaction assembly. Use a wide-mouth powder funnel to transfer the solid into the reaction flask to prevent neck-adhesion.
Dissolution: Slowly introduce the reaction solvent. If generating the free base in situ using a strong base (e.g., NaOH), place the flask in an ice-water bath. Causality: The neutralization of the hydrochloride salt is highly exothermic; controlling the temperature prevents solvent boil-off and subsequent toxic vapor exposure.
Workflow for handling 1-(3-Bromophenyl)-2-methylpropan-1-amine.
Spill Response & Decontamination
When decontaminating an amine spill, visual inspection is entirely insufficient. Amines leave microscopic, biologically active residues that require chemical neutralization and empirical validation[5].
Step-by-Step Methodology: Spill Containment
Assessment & Isolation: Immediately halt work. Determine if the spill is a dry powder or a solvent solution.
Containment (Solid): Do NOT dry-sweep. Causality: Dry sweeping aerosolizes the hazardous dust. Lightly mist the powder with water or 0.1M HCl to bind the particles into a heavier, water-soluble salt form, then collect using a disposable scraper.
Containment (Liquid): Encircle and cover the spill with an inert absorbent (dry sand or vermiculite). Avoid combustible absorbents like paper towels.
Decontamination & Validation: Wash the affected surface with 0.1M HCl to neutralize residual free amine, followed by a triple rinse with deionized water.
Self-Validating Step: Test the final rinse water pooling on the surface with pH indicator strips. The protocol is only complete when the pH reads exactly 7.0, empirically confirming the total absence of residual basic amine.
Decision tree for spill containment and decontamination of halogenated amines.
Waste Disposal Plan
Improper disposal of halogenated amines can lead to severe environmental toxicity and dangerous laboratory cross-reactions.
Segregation: Halogenated amine waste must be collected in dedicated, clearly labeled High-Density Polyethylene (HDPE) carboys designated strictly for "Halogenated Organic Waste"[2].
Chemical Incompatibility: Do not mix this waste with acidic waste streams if the amine was handled in its free-base form. Causality: Mixing a free primary amine with bulk acidic waste will trigger an uncontrolled, highly exothermic neutralization reaction inside the sealed carboy, potentially leading to a pressure explosion.
Solid Waste: Contaminated gloves, weighing boats, and absorbent sand must be placed in a sealed, leak-proof secondary container before being handed over to environmental health and safety (EHS) personnel.